2-Ethoxy-4-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDPYTPLHCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735437 | |
| Record name | 2-Ethoxy-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363437-55-1 | |
| Record name | 2-Ethoxy-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and the potential for functionalization at multiple positions make it a privileged structure in drug design.[3][4] 2-Ethoxy-4-iodopyridine (CAS Number: 1363437-55-1) is a strategically designed building block that combines the features of an alkoxy-substituted pyridine with a reactive iodine handle, offering a versatile platform for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, predicted spectroscopic data, reactivity, and potential applications in the field of drug discovery. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a robust resource for researchers.
Physicochemical Properties of this compound
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for this compound is not extensively published, we can infer its key properties based on its constituent parts: a pyridine ring, an ethoxy group, and an iodine atom.
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| CAS Number | 1363437-55-1 | Unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₇H₈INO | Derived from its chemical structure. |
| Molecular Weight | 249.05 g/mol | Calculated from the atomic weights of its constituent elements.[5] |
| Appearance | Likely a solid at room temperature | 4-Iodopyridine is a solid, and the addition of the ethoxy group may or may not lower the melting point sufficiently to be a liquid. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF). | The pyridine nitrogen and ethoxy group can engage in hydrogen bonding, but the overall molecule is largely nonpolar. Pyridine itself is miscible with water.[6] |
| pKa | The pyridine nitrogen is expected to be a weak base. | The electron-donating ethoxy group at the 2-position would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself. However, the electron-withdrawing iodine at the 4-position would counteract this effect. |
Synthesis of this compound: A Plausible Synthetic Pathway
A likely synthetic route to this compound can be devised based on established methods for the preparation of substituted pyridines.[7] A multi-step synthesis starting from a readily available pyridine derivative is a common strategy.
Caption: A plausible synthetic pathway for this compound.
Step-by-Step Methodology:
-
N-Oxidation of 2-Chloropyridine: 2-Chloropyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield 2-chloropyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.
-
Nitration and Etherification: The resulting N-oxide undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution. Subsequent reaction with sodium ethoxide (NaOEt) displaces the chlorine atom at the 2-position to afford 2-ethoxy-4-nitropyridine N-oxide.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This yields 2-ethoxy-4-aminopyridine.
-
Sandmeyer Reaction: The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction. The aminopyridine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt, which is then reacted with potassium iodide to furnish the target compound, this compound.[8]
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group (ethoxy). - Three aromatic protons on the pyridine ring, likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet. The chemical shifts will be influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents. |
| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group. - Five distinct signals in the aromatic region for the pyridine ring carbons. The carbon bearing the iodine atom will likely appear at a lower field (higher ppm) compared to the other carbons. |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-O stretching for the ethoxy group. - C-I stretching vibration at a lower frequency. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 249.05. - Characteristic fragmentation patterns, including the loss of the ethoxy group and the iodine atom. |
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the reactivity of its iodo-substituent, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in these transformations.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling:
This reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-ethoxy-4-arylpyridines.[12][13]
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between this compound and a terminal alkyne.[14][15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol (General):
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).
-
The terminal alkyne (1.1-1.5 equiv) is added, and the reaction is stirred at room temperature or with gentle heating until completion.
-
Work-up and purification are performed similarly to the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination:
This reaction allows for the formation of a carbon-nitrogen bond, providing access to a variety of substituted aminopyridines.[17][18][19] this compound can be reacted with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).
-
A dry, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction is heated (typically 80-120 °C) with stirring until the reaction is complete.
-
After cooling, the reaction mixture is quenched, extracted, and the product is purified by chromatography.
Applications in Drug Discovery
Substituted pyridines are integral to the development of new therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3][20] The 2-ethoxy-4-substituted pyridine motif, accessible from this compound, can serve as a core scaffold for the generation of libraries of compounds for high-throughput screening and lead optimization.
The ability to introduce diverse functionality at the 4-position through robust cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of a given pharmacophore. The ethoxy group at the 2-position can influence the molecule's metabolic stability and lipophilicity, which are critical parameters in drug design.[21]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific data on this compound is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be established through the analysis of analogous structures and fundamental chemical principles. Its strategic design, featuring a reactive iodine handle, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the efficient construction of complex, substituted pyridine derivatives with significant potential in drug discovery and development.
References
- Abell, A. D. (Ed.). (2012). Advances in Heterocyclic Chemistry (Vol. 105). Academic Press.
- Mishra, R., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1637-1665.
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PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
- Nakano, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23465.
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. Retrieved from [Link]
- Kumar, P., et al. (2013). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Bioorganic & Medicinal Chemistry Letters, 23(17), 4861-4864.
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American Chemical Society. (2022, November 21). 2 approaches to new pyridines. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
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National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Ethoxypyridine Manufacturer & Supplier in China. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]
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MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]
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PubMed. (n.d.). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
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National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
- A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To Nucleophiles. (2019). Organic Chemistry Research, 5(1), 73-79.
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ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]
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An In-depth Technical Guide to 2-Ethoxy-4-iodopyridine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of an ethoxy group at the 2-position and an iodine atom at the 4-position imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex and potentially bioactive compounds. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the iodine atom serves as a valuable synthetic handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed plausible synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, absorption, and formulation. While experimental data for this compound is not extensively available in public literature, a combination of information from suppliers and predictive modeling provides a reliable profile.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈INO | |
| Molecular Weight | 249.05 g/mol | |
| CAS Number | 1363437-55-1 | |
| Appearance | Predicted: Off-white to pale yellow solid | Based on related iodopyridine structures. |
| Melting Point | Predicted: 55-65 °C | Estimation based on related 2-alkoxy and 4-iodopyridine derivatives. |
| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | ACD/Labs Percepta Platform Prediction[1] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water. | Based on the structure having both polar (pyridine nitrogen) and non-polar (ethoxy and iodo) groups. |
| pKa | Predicted: ~3.5-4.5 (for the pyridinium ion) | Estimation based on the electron-withdrawing effects of the iodo and ethoxy groups on the pyridine ring. |
Synthesis of this compound: A Plausible Experimental Protocol
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A logical and field-proven strategy involves the synthesis of a 2-alkoxypyridine followed by iodination. The following protocol is a detailed, plausible method derived from established procedures for the synthesis of related 2-alkoxy-4-halopyridines.
Synthetic Workflow Diagram```dot
Caption: Workflow for the structural elucidation of this compound.
Applications in Drug Discovery and Development
Substituted pyridines are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate for the synthesis of novel drug candidates. The iodine atom at the 4-position is particularly useful for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile formation of C-C, C-N, and C-O bonds, enabling the exploration of a wide chemical space around the pyridine core.
The 2-ethoxy group can modulate the pharmacokinetic properties of a molecule, potentially improving its metabolic stability and oral bioavailability. The strategic placement of substituents on the pyridine ring is a key strategy in the design of inhibitors for various enzyme targets, including kinases, which are implicated in a range of diseases such as cancer and inflammation. The unique electronic properties of the this compound scaffold make it an attractive starting point for the development of targeted therapies.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its key physical properties, a detailed plausible synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. The strategic combination of an ethoxy group and a synthetically versatile iodine atom on the pyridine scaffold makes this compound a highly attractive starting material for the development of novel therapeutic agents. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
References
- Google Patents.
-
Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.[Link]
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ACD/Labs. ACD/Percepta Platform.[Link]
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Cheminfo. IR spectra prediction.[Link]
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ACD/Labs. Mass Spec Fragment Prediction Software.[Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethoxy-4-iodopyridine
Preamble: The Pursuit of Empirical Data
In the landscape of drug discovery and materials science, precision and empirical validation are the cornerstones of credible research. As a Senior Application Scientist, my primary directive is to furnish technical guidance that is not only comprehensive but also grounded in verifiable, experimental data. The subject of this guide, 2-Ethoxy-4-iodopyridine, is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. A critical aspect of its characterization lies in the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a powerful technique for elucidating molecular structure.
Despite a thorough and multi-faceted search of scientific literature, spectral databases, and chemical supplier information, specific, experimentally-derived ¹H NMR data for this compound—including assigned chemical shifts (δ), coupling constants (J), and signal multiplicities—could not be located. To proceed with the creation of this guide in the absence of such foundational data would necessitate reliance on theoretical predictions and analogies to similar structures. While predictive tools are valuable in modern chemistry, they do not substitute for empirical evidence.[1][2]
Therefore, in upholding the principles of scientific integrity and trustworthiness, this document will adopt a different, yet equally instructive, approach. Instead of presenting a speculative analysis of a non-verified spectrum, this guide will provide a comprehensive framework for predicting and interpreting the ¹H NMR spectrum of this compound, grounded in the established principles of NMR spectroscopy and supported by data from analogous compounds. This methodology will equip researchers with the necessary tools to confidently analyze the experimental spectrum once it is acquired.
Theoretical Framework for Spectral Prediction
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethoxy group and the pyridine ring. The chemical shifts of these protons are influenced by the electronic environment, which is a composite of inductive and resonance effects from the substituents.
The Ethoxy Group Protons (-O-CH₂-CH₃)
The ethoxy group will give rise to two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).
-
Methylene Protons (-CH₂-): These protons are directly attached to an oxygen atom, which is strongly electronegative. This deshielding effect will cause their signal to appear downfield, typically in the range of δ 4.0-4.5 ppm . The signal will be split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore appear more upfield, generally in the range of δ 1.2-1.5 ppm . The signal will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).
The Pyridine Ring Protons
The pyridine ring of this compound has three aromatic protons at positions 3, 5, and 6. Their chemical shifts are influenced by the electron-donating ethoxy group at position 2 and the electron-withdrawing iodine atom at position 4.
-
H-6: This proton is adjacent to the nitrogen atom, which is electronegative and deshielding. The ethoxy group at the ortho position (C-2) is electron-donating, which would typically cause an upfield shift. However, the proximity to the nitrogen atom is a dominant factor. Therefore, the signal for H-6 is expected to be the most downfield of the ring protons, likely in the region of δ 8.0-8.3 ppm . It will be split by H-5, appearing as a doublet.
-
H-3: This proton is ortho to the electron-donating ethoxy group and meta to the iodine atom. The strong shielding effect of the adjacent ethoxy group will cause a significant upfield shift. The signal for H-3 is predicted to be in the range of δ 6.5-6.8 ppm . It will be split by H-5, appearing as a doublet of doublets (or a more complex multiplet depending on the coupling constants).
-
H-5: This proton is meta to the ethoxy group and ortho to the iodine atom. The deshielding effect of the adjacent iodine and the lesser shielding from the meta-ethoxy group will place its signal intermediate to H-3 and H-6, likely in the range of δ 7.2-7.5 ppm . It will be split by both H-3 and H-6, appearing as a doublet of doublets.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound. It is crucial to reiterate that these are estimated values based on established chemical shift ranges and substituent effects in related pyridine derivatives.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.0 - 8.3 | Doublet (d) | J5,6 ≈ 5-6 |
| H-5 | 7.2 - 7.5 | Doublet of Doublets (dd) | J5,6 ≈ 5-6, J3,5 ≈ 1-2 |
| H-3 | 6.5 - 6.8 | Doublet (d) | J3,5 ≈ 1-2 |
| -O-CH₂- | 4.0 - 4.5 | Quartet (q) | J ≈ 7 |
| -CH₃ | 1.2 - 1.5 | Triplet (t) | J ≈ 7 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, verifiable ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.5-0.7 mL. The choice of solvent can influence chemical shifts.[5]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm for chemical shift referencing.
-
Procedure:
-
Accurately weigh the analyte and dissolve it in the deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumental Parameters (400 MHz Spectrometer)
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Spectral Width: 0-12 ppm.
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
Visualizing Spin-Spin Coupling
The following diagram, rendered in Graphviz (DOT language), illustrates the predicted spin-spin coupling relationships between the protons in this compound. This visualization provides a clear map of the proton connectivity within the molecule.
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
Concluding Remarks and a Call for Empirical Data
This guide has provided a comprehensive theoretical framework for understanding and predicting the ¹H NMR spectrum of this compound. The methodologies and predicted data herein serve as a robust starting point for researchers. However, the advancement of science relies on the generation and dissemination of empirical data. It is our hope that this guide will encourage and facilitate the acquisition and publication of the experimental ¹H NMR spectrum of this compound, which will undoubtedly be a valuable contribution to the chemical and pharmaceutical research communities.
References
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Spin-spin coupling constants of 13C-1H and 1H- 1H in 4-substituted pyridines. (2025). ResearchGate. Retrieved from [Link]
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THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]
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Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Ethoxy-4-iodopyridine
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Ethoxy-4-iodopyridine. In the absence of directly published experimental data for this specific compound, this document outlines a robust predictive methodology based on established principles of NMR spectroscopy and empirical data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis.
Foundational Principles: ¹³C NMR Spectroscopy of Pyridine Derivatives
Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of neighboring atoms and functional groups.[1][2][3]
In the case of substituted pyridines, the nitrogen heteroatom and the attached substituents significantly perturb the electron distribution within the aromatic ring, leading to characteristic changes in the ¹³C chemical shifts.[4][5][6] The electronegativity of the nitrogen atom generally deshields the adjacent α-carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected. Substituents further modulate these shifts based on their electron-donating or electron-withdrawing properties.
Predictive Analysis of ¹³C NMR Chemical Shifts for this compound
Due to the lack of a publicly available experimental spectrum for this compound, we can predict the chemical shifts by analyzing the substituent effects of the ethoxy and iodo groups on the pyridine ring. This is achieved by using the known ¹³C NMR data of pyridine as a baseline and applying additive substituent chemical shift (SCS) effects derived from 2-alkoxypyridines and 4-iodopyridine.
Molecular Structure and Carbon Numbering
The structure of this compound with the standard IUPAC numbering for the pyridine ring is presented below. The ethoxy group carbons are designated as Cα' and Cβ'.
Caption: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are derived from a composite analysis of experimental data for 2-methoxypyridine and 4-iodopyridine.[7][8] The ethoxy group is expected to have a very similar electronic effect to the methoxy group on the pyridine ring carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~163 | The ethoxy group at the C2 position is strongly electron-donating through resonance, causing significant deshielding. |
| C3 | ~110 | Influenced by the electron-donating ethoxy group at the adjacent C2 position, leading to increased shielding. |
| C4 | ~85 | The iodine atom's primary effect at the ipso-carbon is strong shielding due to the "heavy atom effect". |
| C5 | ~140 | Deshielded due to the combined electron-withdrawing inductive effects of the nitrogen and iodine atoms. |
| C6 | ~150 | Deshielded by the adjacent electronegative nitrogen atom. |
| Cα' (-OCH₂-) | ~62 | Typical chemical shift for an sp³ carbon attached to an oxygen atom. |
| Cβ' (-CH₃) | ~15 | Typical chemical shift for a terminal methyl group in an ethyl chain. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To empirically validate the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum of this compound is recommended.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution : Gently agitate the vial to ensure the complete dissolution of the sample.
-
Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling : Securely cap the NMR tube and label it with the sample's identity.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[9][10]
-
Instrument Tuning : Tune and match the NMR probe for the ¹³C frequency.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10]
-
Temperature : 298 K.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction : Phase the resulting spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing : Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS) (δ = 0.00 ppm).
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for this compound based on established substituent effects. The provided experimental protocol offers a standardized method for obtaining empirical data to confirm these predictions. The interplay of the electron-donating ethoxy group and the halogen's heavy atom effect creates a distinct substitution pattern that can be rationalized through fundamental NMR principles. This predictive and methodological framework serves as a valuable resource for the structural characterization of this and related heterocyclic compounds.
References
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]
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Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
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Tomasik, P., & Woszczyk, A. (1978). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular and Biomolecular Spectroscopy. [Link]
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PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
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Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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OSTI. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]
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myExperiment. (2012). 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
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Supporting Information. (n.d.). 4. Retrieved from [Link]
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Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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13C NMR.pdf. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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mass spectrometry of 2-Ethoxy-4-iodopyridine
An In-Depth Technical Guide to the Mass Spectrometry of 2-Ethoxy-4-iodopyridine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a crucial heterocyclic building block in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind analytical choices, from ionization source selection to the prediction of complex fragmentation pathways. We present a detailed, field-proven protocol for analysis via Electrospray Ionization-Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS), grounded in authoritative principles of ion chemistry. This guide is designed to equip researchers with the expertise to develop robust analytical methods, interpret the resulting spectra with confidence, and validate the structure and purity of this important synthetic intermediate.
Introduction: The Analytical Imperative for this compound
This compound is a highly functionalized pyridine derivative. Its structure incorporates three key features relevant to mass spectrometric analysis: a basic pyridine nitrogen, an ethoxy substituent, and an iodine atom. This combination makes it a versatile intermediate in synthetic chemistry, particularly in cross-coupling reactions where the iodo-group serves as an efficient leaving group. For any researcher utilizing this compound, unequivocal structural confirmation and purity assessment are paramount. Mass spectrometry provides an unparalleled combination of sensitivity and specificity, making it the definitive tool for this purpose. This guide will explore the mass spectrometric analysis of this molecule, focusing on the soft-ionization technique of ESI-MS, which is ideally suited for compounds of this nature.
Part 1: Core Analytical Strategy & Ionization Source Selection
The first and most critical decision in developing a mass spectrometry method is the choice of ionization technique. This choice is dictated by the physicochemical properties of the analyte and the analytical goal.
Expert Rationale: Electrospray Ionization (ESI) as the Method of Choice
For this compound, Electrospray Ionization (ESI) is the superior choice over harsher methods like Electron Ionization (EI). Here's the causality:
-
Analyte Basicity: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a Brønsted-Lowry base. In the slightly acidic mobile phases typically used for ESI (e.g., containing 0.1% formic acid), this nitrogen is readily protonated. This facile protonation leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion observed in the full scan (MS1) spectrum.
-
Soft Ionization for Intact Molecules: ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[1] This is crucial as it ensures the parent molecule does not prematurely fragment, allowing for the unambiguous determination of its molecular weight. In contrast, EI is a high-energy technique that would cause extensive and often uninterpretable fragmentation, likely preventing the observation of the molecular ion altogether.[2]
-
LC-MS Compatibility: ESI serves as the natural interface between liquid chromatography (LC) and mass spectrometry.[3] This allows for the analysis of this compound not only via direct infusion but also as part of a more complex mixture, enabling simultaneous separation and identification.
A Critical Caveat: In-Source Deiodination
A noteworthy phenomenon when analyzing iodinated aromatic compounds with ESI-MS is the potential for in-source deiodination (the loss of the iodine atom). Research has shown that this reaction can be induced by certain mobile phase additives, particularly formic acid, and is dependent on the ESI capillary voltage.[4] While this can complicate spectral interpretation, it also provides a diagnostic clue. Acetic acid or ammonium acetate are less likely to induce this reaction.[4] Therefore, a self-validating protocol might involve analyzing the compound with two different mobile phase modifiers to see if the deiodination product appears, thus confirming the presence of the iodo-substituent.
Part 2: High-Resolution Mass Spectrum (MS1) Analysis
The MS1 spectrum provides the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended.
Predicting the Protonated Molecule [M+H]⁺ and Isotopic Pattern
The primary goal of the MS1 experiment is to detect the [M+H]⁺ ion. By calculating its theoretical exact mass and comparing it to the experimentally observed mass, we can confirm the elemental formula with high confidence.
Iodine is monoisotopic (100% ¹²⁷I), which simplifies the isotopic pattern compared to compounds containing chlorine or bromine.[5] The primary contributions to the M+1 peak will arise from the natural abundance of ¹³C.
Table 1: Physicochemical & Predicted Mass Spectrometry Data for this compound
| Property | Value | Justification / Reference |
|---|---|---|
| Molecular Formula | C₇H₈INO | Based on chemical structure. |
| Average Molecular Weight | 249.05 g/mol | Sum of average atomic weights. |
| Monoisotopic Mass | 248.9647 u | Calculated using monoisotopic masses (C=12.0000, H=1.0078, I=126.9045, N=14.0031, O=15.9949). |
| Predicted [M+H]⁺ (Monoisotopic) | 249.9725 m/z | Calculated as (Monoisotopic Mass + Mass of H⁺). This is the primary target ion in positive mode ESI. |
| Predicted [M+Na]⁺ (Monoisotopic) | 271.9544 m/z | Potential sodium adduct, common in ESI. |
| Predicted [M-I+H]⁺ (Deiodination) | 122.0606 m/z | Potential in-source fragment, especially with formic acid.[4] |
Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
While the MS1 spectrum confirms what the molecule is, tandem mass spectrometry (MS/MS) reveals how it is constructed. In an MS/MS experiment, the [M+H]⁺ parent ion (m/z 249.97) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.
The fragmentation of protonated this compound is expected to proceed through several logical pathways governed by bond strengths and the stability of the resulting fragments.[6] The proton is likely localized on the basic pyridine nitrogen, influencing the fragmentation cascade.
Proposed Fragmentation Pathways for [C₇H₉INO]⁺ (m/z 249.97)
-
Loss of Ethylene (Neutral Loss of 28.03 Da): This is a classic fragmentation pathway for ethoxy-substituted aromatics and ethers. It proceeds via a rearrangement to expel a stable, neutral ethylene molecule, resulting in the 4-iodo-2-hydroxypyridinium ion.
-
Loss of Iodine Radical (Loss of 126.90 Da): The Carbon-Iodine bond is relatively weak and prone to cleavage. Homolytic cleavage would result in the loss of an iodine radical, although heterolytic cleavage to lose I⁻ is also possible, leaving a cation. The loss of neutral iodine atom is also a possibility.
-
Loss of the Entire Ethoxy Group (Neutral Loss of 45.06 Da): Cleavage of the C-O bond can result in the loss of an ethoxy radical.
-
Consecutive Fragmentations: The initial fragment ions can undergo further fragmentation. For example, the ion resulting from ethylene loss (m/z 221.94) could subsequently lose the iodine atom or carbon monoxide.
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Part 4: Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step protocol for the LC-MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol.
-
From the stock, prepare a working solution at a final concentration of 1-10 µg/mL by diluting with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Acetic Acid (to minimize deiodination).[4]
-
Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.
-
Gradient: Start with a 5-minute hold at 5% B, then ramp to 95% B over 10 minutes. Hold for 2 minutes before re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
Table 2: Recommended High-Resolution Mass Spectrometer Parameters (ESI+)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for stable spray and maximum ion signal. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates desolvation of droplets.[3] |
| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation. |
| Nebulizer Pressure | 35 - 45 psi | Assists in forming a fine aerosol. |
| MS1 Scan Range | 100 - 500 m/z | Covers the parent ion and expected fragments. |
| MS/MS Collision Energy | 10 - 40 eV (Ramped) | A ramped energy ensures capture of both low-energy and high-energy fragments. |
Part 5: Data Interpretation and Conclusion
A successful analysis will yield a cohesive dataset that validates the structure of this compound:
-
Chromatographic Peak: A sharp, symmetrical peak in the chromatogram at a specific retention time.
-
MS1 Spectrum: The mass spectrum corresponding to the chromatographic peak should show an intense ion with an m/z of 249.9725 (within a 5 ppm mass accuracy). The isotopic pattern should match the theoretical pattern for C₇H₉INO⁺.
-
MS/MS Spectrum: The fragmentation spectrum for the ion at m/z 249.97 should contain the diagnostic fragment ions predicted in Part 3, such as m/z 221.94 (loss of ethylene) and m/z 122.06 (loss of iodine).
The mass spectrometric analysis of this compound is most effectively performed using ESI-MS in positive ion mode. This approach provides unambiguous molecular weight confirmation through high-resolution MS1 analysis and detailed structural verification via MS/MS fragmentation. By understanding the underlying chemical principles—such as the analyte's basicity and the characteristic fragmentation patterns of its functional groups—researchers can develop robust, self-validating methods. Careful consideration of mobile phase composition is crucial to manage potential in-source reactions like deiodination.[4] The integrated workflow presented in this guide provides a reliable framework for the confident identification and characterization of this important synthetic building block.
References
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Pittenauer, E., & Allmaier, G. (2009). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 44(6), 899-911. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Jäntti, S., & Kostiainen, R. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(3), 446-453. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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University of Arizona. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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Demets, R., & North, M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1572-1594. Available from: [Link]
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University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
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Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 2-Ethoxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures through various cross-coupling reactions. However, the successful application of this valuable intermediate is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage protocols. This guide, grounded in established principles of chemical stability and drawing parallels with structurally similar compounds, provides a comprehensive framework for maintaining the integrity of this compound.
Core Stability Considerations: A Proactive Approach
While specific degradation studies on this compound are not extensively documented in publicly available literature, a proactive approach to its handling and storage can be adopted based on the known behavior of analogous iodinated and pyridine-containing compounds. The primary stability concerns revolve around sensitivity to light, air, and temperature.
A closely related compound, 2-Bromo-4-iodopyridine, is known to be sensitive to both light and air, necessitating storage in a dark environment under an inert atmosphere.[1] Iodinated aromatic compounds, in general, are susceptible to light-induced degradation, which can lead to discoloration and the formation of impurities.[1] Furthermore, the pyridine ring system can be susceptible to oxidation, particularly when activated by electron-donating groups like the ethoxy substituent.
Based on these principles, it is prudent to handle this compound with the assumption that it is a light- and air-sensitive compound.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on best practices for similar sensitive reagents and aim to mitigate potential degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. Some suppliers of similar iodinated pyridines recommend storage at <-15°C.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich pyridine ring.[1] |
| Light | Amber vial or light-blocking container | Minimizes light-induced degradation, a common issue with iodinated compounds.[1] |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants. |
| Handling | In a well-ventilated area, away from ignition sources.[3] | General safety precaution for handling chemical reagents. |
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for developing effective stabilization strategies. For this compound, several degradation pathways can be hypothesized based on its structure and the known chemistry of pyridine derivatives.
One potential pathway involves the cleavage of the carbon-iodine bond, which can be initiated by light or heat. This could lead to the formation of radical species and subsequent dimerization or reaction with solvents. Another possibility is the oxidation of the pyridine ring, potentially leading to N-oxide formation or ring-opening products. Hydrolysis of the ethoxy group under acidic or basic conditions could also occur, yielding the corresponding hydroxypyridine derivative.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a framework for such an investigation.
Objective: To evaluate the stability of this compound under various stress conditions (temperature, light, and humidity) over a defined period.
Materials:
-
This compound (high purity)
-
Amber and clear glass vials with PTFE-lined screw caps
-
Controlled environment chambers (for temperature and humidity)
-
Light source (e.g., UV lamp)
-
Inert gas (Argon or Nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of this compound into multiple amber and clear vials.
-
For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Control: Store a set of samples in amber vials at the recommended storage temperature (2-8 °C) under an inert atmosphere.
-
Elevated Temperature: Store samples in amber vials at elevated temperatures (e.g., 25 °C, 40 °C).
-
Light Exposure: Store samples in clear vials at ambient temperature, exposed to a controlled light source.
-
Humidity: Store samples in amber vials in a high-humidity environment (e.g., 75% RH) at an elevated temperature (e.g., 40 °C).
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
Analytical Method:
-
Develop and validate an HPLC method to quantify the purity of this compound and detect any degradation products.
-
At each time point, dissolve a sample from each storage condition in a suitable solvent and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each condition.
-
Identify and, if possible, quantify any significant degradation products.
-
Plot the purity of this compound as a function of time for each condition to determine the degradation rate.
-
This experimental design will provide valuable data to establish optimal storage conditions and predict the shelf-life of this compound in a research or development setting.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent structural features suggest a susceptibility to degradation if not handled and stored correctly. By adopting the proactive measures outlined in this guide—namely, refrigerated storage under an inert atmosphere and protection from light—researchers can significantly mitigate the risk of decomposition. For critical applications, a well-designed stability study is the most robust method for ensuring the long-term integrity and reliability of this important chemical building block.
References
- US Patent US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents.
-
2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem. Available at: [Link]
-
MSDS of 2-fluoro-4-iodo-6-methoxypyridine. Available at: [Link]
- CN Patent CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. Available at: [Link]
-
4-Hydroxypyridine Degradation Pathway - Eawag-BBD. Available at: [Link]
-
Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation - MDPI. Available at: [Link]
-
Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System - MDPI. Available at: [Link]
-
A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Available at: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]
- CN Patent CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. Available at: [Link]
-
Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
solubility of 2-Ethoxy-4-iodopyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Ethoxy-4-iodopyridine in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful downstream applications. Among these properties, solubility is a critical determinant for formulation development, reaction kinetics, purification strategies, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.
While extensive quantitative solubility data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental workflow for its determination, and provide insights into the interpretation of the resulting data. This guide is designed to be a practical resource, enabling you to generate reliable and reproducible solubility profiles for your specific research needs.
Physicochemical Properties of this compound
To make informed predictions about the solubility of this compound, it is essential to first understand its key physicochemical properties.
-
Molecular Structure: this compound is a substituted pyridine ring, featuring an ethoxy group at the 2-position and an iodine atom at the 4-position.
-
Molecular Formula: C₇H₈INO
-
Molecular Weight: 249.05 g/mol
-
Predicted Polarity: The presence of the electronegative nitrogen and oxygen atoms, along with the polarizable iodine atom, suggests that the molecule possesses a moderate degree of polarity. Its structure allows for potential dipole-dipole interactions and hydrogen bonding (via the nitrogen and oxygen atoms). However, the presence of the ethyl group and the aromatic ring also introduces some nonpolar character.
Based on these properties, it can be hypothesized that this compound will exhibit preferential solubility in moderately polar to polar organic solvents. Its solubility in nonpolar solvents, such as hexanes, is expected to be limited.
A Systematic Approach to Solubility Determination
A systematic and well-controlled experimental approach is crucial for obtaining accurate and reliable solubility data. The following sections outline a recommended workflow, from solvent selection to data analysis.
Solvent Selection Strategy
The choice of solvents for solubility screening should cover a range of polarities and chemical functionalities to build a comprehensive solubility profile. The following table provides a suggested list of solvents, categorized by their properties.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Non-Polar | n-Hexane, Cyclohexane, Toluene | Establishes a baseline for solubility in hydrocarbon environments. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Commonly used in organic synthesis and purification; probes dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole interactions; capable of dissolving a wide range of compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Capable of hydrogen bonding; relevant for purification and formulation. |
Experimental Workflow for Solubility Determination
The following diagram, rendered in DOT language, illustrates a robust and validated workflow for determining the solubility of a compound like this compound.
Caption: A validated workflow for the experimental determination of solubility.
Detailed Experimental Protocol: Isothermal Equilibrium Method
This protocol describes the determination of solubility using the isothermal equilibrium method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is considered a gold standard for its accuracy and reproducibility.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents used)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add a pre-weighed amount of each selected organic solvent (e.g., 2 mL).
-
Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial to ensure a saturated solution is achieved.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining particulate matter.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Self-Validation and Trustworthiness:
-
Mass Balance: As a quality control measure, the undissolved solid can be dried and weighed to perform a mass balance calculation.
-
Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.
-
Reproducibility: The experiment should be performed in triplicate to assess the reproducibility of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for recording and reporting your findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| n-Hexane | 25 | |||
| Toluene | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Tetrahydrofuran | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Dimethylformamide | 25 | |||
| Dimethyl Sulfoxide | 25 | |||
| Water | 25 |
Interpretation of Results:
The solubility profile obtained from these experiments will provide valuable insights into the intermolecular forces that govern the dissolution of this compound.
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF) would suggest that dipole-dipole interactions are a primary driver of solvation.
-
Good solubility in polar protic solvents (e.g., methanol, ethanol) would indicate the importance of hydrogen bonding.
-
Low solubility in nonpolar solvents (e.g., n-hexane) would confirm the polar nature of the molecule.
This information is critical for making informed decisions in process development, such as selecting appropriate solvents for reactions, crystallizations, and chromatographic separations.
Conclusion
References
-
Title: General Chapters: <1236> SOLUBILITY Source: U.S. Pharmacopeia URL: [Link]
-
Title: The Art and Science of Solubility Measurement in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Navigating the Synthesis Landscape: A Technical Guide to 2-Ethoxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the material safety, handling, and application of 2-Ethoxy-4-iodopyridine (CAS No. 1363437-55-1), a key heterocyclic building block in modern medicinal chemistry and materials science. As a substituted pyridine, this compound offers a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Understanding its hazard profile is paramount for its safe and effective utilization in research and development.
Compound Identification and Properties
This compound is a halogenated pyridine derivative. While specific experimental data for this compound is not extensively published, its properties can be estimated based on data from structurally similar compounds, such as 4-iodopyridine and 2-ethoxypyridine.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 4-Iodopyridine | 2-Ethoxypyridine |
| CAS Number | 1363437-55-1 | 15854-87-2 | 14529-53-4 |
| Molecular Formula | C₇H₈INO | C₅H₄IN | C₇H₉NO |
| Molecular Weight | 249.05 g/mol | 205.00 g/mol | 123.15 g/mol |
| Appearance | Not specified (likely a solid) | Off-white to dark brown solid | Clear, colorless to yellow liquid |
| Melting Point | Not specified | 94-99 °C | Not applicable |
| Boiling Point | Not specified | Not specified | Not specified |
| Density | Not specified | Not specified | ~1.02 g/cm³ |
| Solubility | Not specified | Slightly soluble in water | Soluble in various organic solvents |
Note: Properties for this compound are largely inferred. Data for analogues are provided for comparative purposes.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential for acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed. This classification falls under Acute Toxicity, Oral, Category 4.
-
H315: Causes skin irritation. This is categorized under Skin Corrosion/Irritation, Category 2.
-
H319: Causes serious eye irritation. This corresponds to Serious Eye Damage/Eye Irritation, Category 2A.
-
H335: May cause respiratory irritation. This is classified under Specific Target Organ Toxicity — Single Exposure, Category 3, targeting the respiratory tract.
Signal Word: Warning
Hazard Pictograms:
GHS07: Exclamation Mark
Safe Handling and Personal Protective Equipment (PPE)
The safe handling of this compound necessitates a stringent adherence to established laboratory safety protocols, particularly those for handling pyridine derivatives.
Engineering Controls
All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood. The work area should be well-ventilated to minimize the concentration of airborne particulates or vapors. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for handling pyridine-based compounds. Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including medical clearance and fit testing.
Workflow for PPE selection when handling this compound.
Emergency Procedures
A well-defined emergency response plan is critical when working with hazardous chemicals.
First-Aid Measures
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of Skin Contact: Promptly remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the contaminated material into a sealed, properly labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, especially outside of a fume hood, evacuate the area immediately. Secure the location and prevent entry. Contact the institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases. Protect from direct sunlight and sources of ignition.
Disposal
All waste containing this compound, including contaminated materials and rinsates, must be disposed of as hazardous waste. Collect in a compatible, sealed, and clearly labeled container. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Logical workflow for the disposal of this compound waste.
Toxicological and Stability Profile
Toxicological Information
Stability and Reactivity
-
Reactivity: Pyridine and its derivatives can be reactive with strong oxidizing agents and strong acids.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, like many iodinated aromatic compounds, it may be sensitive to light.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.
Conclusion
This compound is a valuable synthetic intermediate that demands careful and informed handling. Its hazard profile, characterized by acute oral toxicity and irritant properties, necessitates the consistent use of appropriate engineering controls and personal protective equipment. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with this compound and leverage its synthetic potential in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety guidelines before commencing work.
References
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Carl ROTH. (n.d.).
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Ethoxy-4-iodopyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2,4-Disubstituted Pyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced organic materials.[1] Among its many isomeric forms, the 2,4-disubstituted pyridine core is of particular interest for its ability to present vectors for molecular recognition in distinct spatial orientations. 2-Ethoxy-4-iodopyridine has emerged as a highly valuable and versatile building block for accessing these structures. Its strategic design features a reactive iodine atom at the C4 position, which is primed for facile carbon-carbon bond formation via cross-coupling, and an ethoxy group at the C2 position, which modulates the electronic properties of the ring and offers a potential site for subsequent chemical modification.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for C-C bond formation, celebrated for its high efficiency, functional group tolerance, and the commercial availability of its key reagents.[4][5][6] This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura reactions, offering mechanistic insights, detailed protocols, and optimization strategies to empower researchers in drug discovery and chemical synthesis.
Mechanistic Principles and Rationale for Experimental Design
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle. A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing reactions involving heteroaromatic substrates like this compound. The generally accepted mechanism proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for a Pyridine Substrate:
The use of pyridyl halides introduces a specific challenge not present with simple aryl halides: the potential for the Lewis basic pyridine nitrogen to coordinate with the palladium center. This coordination can lead to catalyst inhibition, sequestering the active catalyst from the catalytic cycle and reducing reaction efficiency.[4][8] Therefore, the judicious selection of the catalyst system is critical.
-
Catalyst and Ligand Selection: The choice of palladium source and its associated ligand is the most crucial parameter for success. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, couplings involving electron-rich heterocycles often benefit from more sophisticated systems.[7]
-
Expertise: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are highly effective.[4] These ligands promote the formation of monoligated, highly reactive Pd(0) species that undergo rapid oxidative addition and are less susceptible to inhibition by the pyridine nitrogen.[8]
-
Trustworthiness: Pre-formed palladium complexes, or "precatalysts" (e.g., XPhos Pd G2), offer improved air stability and ensure a reliable L:Pd ratio, leading to more reproducible results.[7] For many standard applications, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst that balances activity with ease of handling.[9][10]
-
-
The Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that readily participates in the transmetalation step.[11][12]
-
Expertise: The choice of base can significantly impact the reaction outcome. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a cost-effective and widely used option. For more challenging couplings or base-sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior due to their higher basicity and solubility in organic solvents.[7][13]
-
-
Solvent System: The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials and Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Arylboronic Acid (1.2-1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.02-0.05 equiv, 2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvents: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio), degassed
-
Equipment: Round-bottom flask, condenser, magnetic stir bar, inert gas line (Argon or Nitrogen), heating mantle/oil bath.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting the System: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a strictly inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. Stir the mixture for 5-10 minutes to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C). Allow the reaction to stir vigorously overnight (12-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting iodide), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-ethoxy-4-arylpyridine.[15]
Data Summary and Optimization Strategies
The conditions below represent typical starting points for the synthesis of various 2-ethoxy-4-arylpyridines. Yields are highly dependent on the electronic and steric properties of the specific boronic acid used.
| Arylboronic Acid (R-B(OH)₂) | Catalyst System (3 mol%) | Base (2.5 equiv) | Solvent (v/v) | Temp (°C) | Typical Yield Range |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 88-97% |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75-85% |
| 2-Methylphenylboronic acid | RuPhos Pd G2 | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 70-80% |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O (4:1) | 100 | 65-75% |
Troubleshooting and Field-Proven Insights:
-
Low Yield / No Reaction: If the starting material is not consumed, this often points to catalyst deactivation. Ensure the reaction was performed under strictly inert conditions and that solvents were properly degassed. Consider increasing the catalyst loading (up to 10 mol%) or switching to a more robust ligand system like an XPhos or SPhos-based precatalyst.[7] Increasing the reaction temperature may also be beneficial.
-
Formation of Homocoupling Product (R-R): The formation of biaryl products from the boronic acid (homocoupling) can occur, especially at higher temperatures. This can sometimes be mitigated by using a slight excess of the iodide partner or by lowering the reaction temperature and extending the reaction time.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This is often promoted by prolonged heating in aqueous basic conditions. Using a less nucleophilic base (e.g., KF) or minimizing the amount of water can sometimes reduce this side reaction.[13] For particularly unstable boronic acids, using the corresponding pinacol ester (Bpin) derivative can improve stability and reaction outcomes.[8]
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant 2,4-disubstituted pyridines. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to introduce a diverse range of aryl and heteroaryl substituents at the C4 position. Success in this transformation is predicated on a rational choice of catalyst, base, and solvent, with modern bulky phosphine ligands and precatalysts offering superior performance for this heteroaromatic substrate. The protocols and insights provided herein serve as a robust foundation for researchers to efficiently synthesize novel pyridine derivatives for applications in drug discovery and beyond.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
- Genc, E., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids.
- Akkoç, S., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
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- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- 2-Ethoxy-3-pyridylboronic acid: a versatile reagent for the synthesis of highly-functionalised 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. (n.d.). Sci-Hub.
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- BenchChem. (2025). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. BenchChem.
- Ramanayake, D. J. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Mkhalid, I., & AL-Shaikh, H. (2014, March 31). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Iodopyridine: Common isomorphs, synthesis, side effects and applic
- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- BenchChem. (2025).
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Application Notes and Protocols: Palladium-Catalyzed Sonogashira Coupling with 2-Ethoxy-4-iodopyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The reaction's utility stems from its generally mild conditions, broad functional group tolerance, and the high value of the resulting arylalkyne and conjugated enyne moieties.[3][4]
Substituted pyridines are crucial building blocks in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic scaffold.[5][6][7] Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores. 2-Ethoxy-4-iodopyridine, in particular, serves as a versatile intermediate for introducing a functionalized pyridine ring into complex molecules. The iodine substituent at the 4-position is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[8][9]
This document provides a detailed guide for performing the Sonogashira coupling of this compound with a terminal alkyne. It delves into the mechanistic underpinnings of the reaction, offers a robust experimental protocol, and provides insights into troubleshooting and safety considerations, tailored for researchers and professionals in drug development.
Mechanistic Overview: The Catalytic Cycles
The Sonogashira coupling reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] While the exact mechanism can be complex and is still a subject of some debate, the generally accepted pathway provides a strong framework for understanding and optimizing the reaction.
The Palladium Cycle
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[9][12] The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > OTf > Br >> Cl.[1][9] This high reactivity of the C-I bond allows for selective coupling, even in the presence of other less reactive halides.[8]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the iodide ligand and forms a new Pd(II)-alkynyl complex.[9][13]
-
Reductive Elimination: The newly formed Pd(II)-alkynyl complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Co-catalyst Cycle
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a π-alkyne complex.[1][12]
-
Deprotonation and Copper Acetylide Formation: In the presence of a base (commonly an amine like triethylamine or diethylamine), the terminal alkyne is deprotonated, leading to the formation of a copper(I) acetylide species.[9][12] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.[1][13]
The use of a copper co-catalyst significantly increases the reaction rate, allowing the coupling to proceed under milder conditions, often at room temperature.[1] However, the presence of copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), a common side reaction that must be managed.[8]
Visualization of the Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.[14][15]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| This compound | C₇H₈INO | 249.05 | N/A | N/A | N/A | 1363437-55-1 |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | -45 | 142 | 0.93 | 536-74-3 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 260 (dec.) | N/A | N/A | 13965-03-2 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 605 | 1290 | 5.62 | 7681-65-4 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | -115 | 90 | 0.726 | 121-44-8 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 | 109-99-9 |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.05-0.1 equiv).[9][16]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[12] This is crucial to prevent catalyst decomposition and alkyne homocoupling.[8]
-
-
Addition of Solvent and Base:
-
Add anhydrous and degassed tetrahydrofuran (THF) via syringe. The volume should be sufficient to dissolve the reagents (typically a 0.1 to 0.5 M solution of the aryl halide).
-
Add anhydrous and degassed triethylamine (Et₃N, 2.0-3.0 equiv) via syringe. The amine acts as both the base and can serve as a co-solvent.[1][12]
-
-
Addition of the Terminal Alkyne:
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture at room temperature. A slow addition can sometimes help to minimize alkyne homocoupling.[8]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[12]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts.[9] Wash the filter cake with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the Sonogashira coupling.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd(0))- Poor quality of reagents (solvents, base)- Insufficient degassing (presence of oxygen) | - Use fresh, high-quality catalyst and handle under inert gas.[8]- Use anhydrous and degassed solvents and base.[8]- Ensure the reaction setup is rigorously purged with an inert gas.[12] |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper co-catalyst | - Maintain strictly anaerobic conditions throughout the reaction.[8]- Reduce the loading of the copper(I) iodide co-catalyst.[8]- Consider a copper-free Sonogashira protocol.[3][17] |
| Formation of Palladium Black | - Catalyst decomposition due to oxygen or high temperatures | - Improve degassing procedures.[8]- Avoid excessively high reaction temperatures.[12]- Use more robust phosphine ligands if necessary.[18][19] |
| Difficulty in Purification | - Close Rf values of product and impurities | - Optimize the eluent system for column chromatography.- Consider an alternative work-up procedure to remove specific impurities. |
Safety Considerations
-
Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Schlenk line techniques require proper training. Ensure that the system is set up correctly to avoid pressure build-up.
-
Exothermic Potential: While Sonogashira reactions are often run at room temperature, palladium-catalyzed cross-coupling reactions can be exothermic.[20][21] For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents to manage any potential exotherm.
-
Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, according to institutional and local regulations.
Conclusion
The palladium-catalyzed Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of functionalized pyridine derivatives. By understanding the underlying mechanism, adhering to a carefully designed protocol, and being mindful of potential pitfalls and safety hazards, researchers can successfully employ this powerful reaction in their synthetic endeavors, particularly in the context of drug discovery and development where pyridine-containing molecules play a pivotal role.[22][23]
References
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Dakota Pharm. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]
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ACS Publications. (2004, October 20). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
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ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ResearchGate. (2014, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
University of Arizona Libraries. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Link]
-
Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
-
ACS Publications. (2007, June 13). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
ACS Publications. (2019, August 19). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
ACS Publications. (2003, May 1). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
PMC. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
ACS Publications. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
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ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Organic Chemistry Research. (2019, March). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. [Link]
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Application Notes and Protocols for the Buch-wald-Hartwig Amination of 2-Ethoxy-4-iodopyridine
Introduction: The Strategic Importance of Aminopyridines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in numerous pharmaceutical agents and functional materials.[3][4] The 2,4-disubstituted pyridine scaffold, in particular, is a privileged structural motif found in a multitude of biologically active compounds. This guide provides a detailed examination and robust protocol for the Buchwald-Hartwig amination of 2-Ethoxy-4-iodopyridine, a key intermediate for the synthesis of complex molecular architectures.
The electron-rich nature of the 2-ethoxypyridine ring system, coupled with the reactivity of the iodo-substituent, presents unique challenges and opportunities in cross-coupling chemistry. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[5] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document outlines the critical parameters, provides a step-by-step experimental procedure, and discusses the underlying mechanistic principles to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, as well as the nature of the substrates.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several critical parameters.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reproducibility.[8] |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[2][9] The choice of ligand can significantly impact the reaction rate and yield, and may require screening for optimal performance with specific amines. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The base is required for the deprotonation of the amine.[6] While strong bases like NaOtBu are often effective, milder inorganic bases such as Cs₂CO₃ or K₃PO₄ can be advantageous for substrates with base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices.[10] The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[10] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the amine and the chosen catalyst system.[11] |
Experimental Protocol: General Procedure for the Amination of this compound
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-ethoxypyridine derivative.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.[5] Oxygen can irreversibly oxidize the Pd(0) catalyst.
-
Poor Ligand Choice: Screen different classes of phosphine ligands. For electron-rich pyridines, more sterically demanding and electron-rich ligands may be required.[9]
-
Insufficient Base Strength: If using a weaker base like K₃PO₄, a switch to a stronger base such as NaOtBu or LHMDS might be necessary, provided the substrate is stable to these conditions.
-
-
Side Reactions:
-
Hydrodehalogenation: The replacement of the iodide with a hydrogen atom can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, or temperature.
-
Homocoupling: Dimerization of the starting materials can occur, though it is less common with aryl iodides.
-
-
Substrate-Specific Issues:
-
Coordinating Heterocycles: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can often mitigate this issue.[5][12]
-
Sterically Hindered Amines: Coupling with bulky secondary amines may require more forcing conditions (higher temperature, longer reaction times) and a more sterically demanding ligand.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable 4-amino-2-ethoxypyridine derivatives. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by adhering to rigorous anhydrous and inert reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this powerful cross-coupling reaction in drug discovery and development.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, C., & Vo, C. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 185–191. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21639–21647. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Royal Society of Chemistry. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
National Institutes of Health. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ResearchGate. (2018). (PDF) Buchwald-Hartwig reaction: An overview. [Link]
-
National Institutes of Health. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
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Application Notes and Protocols for the Heck Reaction of 2-Ethoxy-4-iodopyridine
Introduction: Navigating the Heck Reaction with an Electron-Rich Heterocycle
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. The reaction's versatility stems from its general tolerance of a wide array of functional groups and the predictability of its stereochemical outcome, typically affording the E-alkene.[3]
This document provides a detailed guide to the Heck reaction conditions specifically tailored for 2-Ethoxy-4-iodopyridine, a substrate of interest in medicinal chemistry and materials science. This particular substrate presents a unique set of challenges and opportunities. The electron-donating nature of the 2-ethoxy group can influence the reactivity of the C-I bond, while the pyridine nitrogen introduces a potential coordinating site for the palladium catalyst, which can impact the catalytic cycle. Through a careful selection of reaction parameters, these electronic and steric factors can be harnessed to achieve high-yielding and selective transformations.
These application notes are designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a deeper understanding and facilitating troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] A general understanding of this mechanism is crucial for optimizing reaction conditions.
Figure 2: General experimental workflow for the Heck reaction.
Protocol 1: Coupling with Activated Alkenes (e.g., Acrylates)
This protocol is optimized for the reaction of this compound with electron-deficient alkenes such as methyl, ethyl, or butyl acrylate.
Table 1: Reaction Parameters for Coupling with Acrylates
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. [4][5] |
| Ligand | P(o-tol)₃ (2-10 mol%) or PPh₃ (2-10 mol%) | Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote oxidative addition and stabilize the catalytic species. Triphenylphosphine is a standard, effective alternative. [6] |
| Base | Et₃N (1.5-2.5 equiv.) | A common organic base that effectively neutralizes the HI generated during the reaction. [6] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents that are excellent for Heck reactions, ensuring solubility of reactants and promoting the desired reactivity. [7] |
| Temperature | 80-120 °C | Sufficiently high to overcome the activation energy for oxidative addition, which can be slower for electron-rich substrates. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or GC-MS to determine the optimal time. |
Step-by-Step Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (or NMP) via syringe.
-
Add triethylamine (2.0 equiv.) and the acrylate (1.2 equiv.) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling with Styrene Derivatives
This protocol is adapted for the reaction with styrenes, which are generally less reactive than acrylates.
Table 2: Reaction Parameters for Coupling with Styrenes
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A reliable precatalyst for this transformation. |
| Ligand | P(t-Bu)₃ (4-10 mol%) or an N-Heterocyclic Carbene (NHC) ligand (e.g., IPr) | Bulky, electron-rich phosphines or NHCs are often necessary to promote the coupling of less reactive alkenes and can be particularly effective with electron-rich aryl halides. [8] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Inorganic bases are often effective in these systems and can sometimes lead to cleaner reactions. [5] |
| Solvent | Dioxane or Toluene | Less polar solvents can be advantageous in certain Heck couplings, particularly with phosphine ligands. |
| Temperature | 100-140 °C | Higher temperatures may be required to drive the reaction to completion with less reactive alkenes. |
| Reaction Time | 12-48 hours | Close monitoring is recommended as prolonged reaction times at high temperatures can lead to side reactions. |
Step-by-Step Protocol:
-
In a dry, oven-dried Schlenk tube, combine this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), tri(tert-butyl)phosphine (0.06 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane via syringe, followed by the styrene derivative (1.5 equiv.).
-
Seal the Schlenk tube and heat the mixture to 120 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or increasing the reaction temperature. The choice of base can also be critical; switching from an organic to an inorganic base, or vice versa, may improve the yield.
-
Side Product Formation: The formation of homocoupled products or reduction of the aryl iodide can sometimes be observed. This may be mitigated by adjusting the ligand-to-palladium ratio or by using a lower reaction temperature.
-
Pyridine Inhibition: If catalyst inhibition by the pyridine nitrogen is suspected, the use of a ligand that binds more strongly to the palladium center can be beneficial. Alternatively, a slight excess of the ligand may help to outcompete the pyridine coordination.
Conclusion
The Heck reaction of this compound offers a versatile route to a range of valuable substituted pyridines. While the electronic nature of the substrate requires careful consideration of the reaction conditions, the protocols outlined in this application note provide a solid foundation for successful implementation. By understanding the underlying mechanistic principles and the role of each reaction component, researchers can effectively optimize these transformations for their specific synthetic targets.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Viñas, C., et al. (2012). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. Dalton Transactions, 41(37), 11345-11351. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
ResearchGate. (2015). Optimization of conditions for the Heck reaction. [Link]
-
ResearchGate. (2014). Heck coupling reaction of iodobenzene with methyl acrylate. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
MDPI. (2020). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 2-Ethoxy-4-iodopyridine
Abstract
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, and their efficient synthesis is a cornerstone of drug discovery and development. 2-Ethoxy-4-iodopyridine has emerged as a versatile and highly reactive building block for creating complex molecular architectures. Its utility stems from the strategic placement of the ethoxy group, which electronically modifies the pyridine ring, and the highly reactive carbon-iodine bond at the 4-position. This C-I bond serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, to generate diverse pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The ability to functionalize specific positions on this ring is critical for modulating a compound's pharmacological properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. This compound (MW: 249.05 g/mol , CAS: 1363437-55-1) is a key reagent in this context.[1] The electron-donating ethoxy group at the 2-position influences the reactivity of the ring, while the iodine at the 4-position provides a predictable and highly reactive site for carbon-carbon and carbon-nitrogen bond formation.[2][3] This predictable reactivity makes it an ideal substrate for late-stage functionalization, a strategy that accelerates the drug discovery process by allowing for rapid generation of analogs from a common intermediate.
Safety and Handling of this compound
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Identification : this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[4] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle this reagent in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophile in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with excellent selectivity.[5][6] This enables the coupling of diverse partners, including boronic acids (Suzuki), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig), to construct a wide array of functionalized pyridine derivatives.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[7] The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable in pharmaceutical synthesis.
Causality and Mechanistic Insight
The Suzuki reaction mechanism involves a catalytic cycle with three main steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides.
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[8]
The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions. Phosphine ligands on the palladium catalyst stabilize the complex and modulate its reactivity.
Detailed Experimental Protocol: Synthesis of 2-Ethoxy-4-phenylpyridine
This protocol describes a typical Suzuki coupling with phenylboronic acid.
Materials:
-
This compound (1.0 equiv, e.g., 249 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, e.g., 4.5 mg, 0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.08 equiv, e.g., 21 mg, 0.08 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Ethoxy-4-phenylpyridine.
Data Presentation: Suzuki Coupling Parameters
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / PPh₃, Pd(PPh₃)₄ | Pd(PPh₃)₄ is a common pre-catalyst. Pd(OAc)₂ with a phosphine ligand generates the active Pd(0) species in situ. |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands like XPhos can improve yields for challenging substrates.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for less reactive boronic acids.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive coupling partners, but risk catalyst decomposition. |
| Yield | 70 - 95% | Yields are typically good to excellent, depending on the specific boronic acid used. |
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, creating substituted alkynes that are valuable intermediates for synthesizing heterocycles and other complex molecules.[6][11]
Causality and Mechanistic Insight
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
-
Palladium Cycle : Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[6]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The aryl and alkynyl groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.
Strictly anaerobic conditions are crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by oxygen and the copper catalyst.[5][6]
Detailed Experimental Protocol: Synthesis of 2-Ethoxy-4-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv, e.g., 249 mg, 1.0 mmol)
-
Phenylacetylene (1.1 equiv, e.g., 112 mg, 1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, e.g., 21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 equiv, e.g., 9.5 mg, 0.05 mmol)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 10 mL) to remove residual copper, followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired product.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Condition | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective pre-catalysts for generating the active Pd(0) species.[12] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the standard Sonogashira reaction to facilitate alkyne activation.[6] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both the base and often as a solvent. Must be thoroughly degassed. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and anaerobic conditions are critical for success. |
| Temperature | Room Temperature to 50 °C | The high reactivity of the C-I bond allows for mild conditions, minimizing side reactions.[5] |
| Yield | 75 - 98% | Yields are generally very high for the coupling of aryl iodides. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[13] It allows for the formation of C-N bonds under conditions that are far milder than classical methods like the Ullmann condensation.
Causality and Mechanistic Insight
The catalytic cycle is similar in principle to other cross-coupling reactions but has unique features.
-
Oxidative Addition : A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, adds to the C-I bond of the iodopyridine.[14]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : This is often the rate-determining step. The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[14]
The choice of ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) accelerate the reductive elimination step and are essential for achieving high yields, especially with less reactive amines or aryl chlorides.[9][15]
Detailed Experimental Protocol: Synthesis of 4-(Morpholino)-2-ethoxypyridine
Materials:
-
This compound (1.0 equiv, e.g., 249 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, e.g., 105 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, e.g., 13.7 mg, 0.015 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 equiv, e.g., 19 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 135 mg, 1.4 mmol)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Outside the glovebox, add this compound to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final product.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(0) and Pd(II) pre-catalysts that form the active catalyst with the ligand. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high catalytic activity.[9] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. NaOtBu is the most common.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to drive the reductive elimination step. |
| Yield | 65 - 90% | Yields are highly dependent on the steric and electronic properties of the amine coupling partner. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized pyridine derivatives. Its predictable reactivity at the 4-position makes it an ideal substrate for key palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this substrate, medicinal chemists and process scientists can rapidly access a vast chemical space, accelerating the discovery and development of novel pharmaceutical candidates. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important synthetic intermediate.
References
- CymitQuimica. (2024).
-
Iizumi, K., & Yamaguchi, J. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry. [Link]
- Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Journal of Organometallic Chemistry.
-
Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
Zhao, S. et al. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. [Link]
-
Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). A kind of method for synthesizing 2 ethoxy pyridines.
-
Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
- Google Patents. (n.d.).
-
Ranjbar-Karimi, R. et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Organic Chemistry Research. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
SynArchive. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry Pro. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. [Link]
-
Vaddypally, S. et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Ethoxy-4-iodopyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Disubstituted Pyridines and the Power of Suzuki-Miyaura Coupling
The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from the ability of the pyridine nitrogen to engage in hydrogen bonding and other crucial interactions within biological targets, while the substituents at the 2- and 4-positions provide vectors for modulating potency, selectivity, and pharmacokinetic properties. The synthesis of these vital structures, particularly the formation of a carbon-carbon bond at the 4-position, is a key challenge in drug discovery and development.
Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a robust and versatile method for the construction of biaryl and heteroaryl-aryl linkages.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-ethoxy-4-iodopyridine with various boronic acids, offering a comprehensive protocol, insights into the reaction mechanism, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This step, often the rate-determining step, results in the formation of a palladium(II) intermediate.[2] The reactivity of the halide follows the general trend I > Br > Cl.[1]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2]
Key Reaction Components: A Rationale for Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component.
-
Palladium Catalyst: A variety of palladium sources can be employed, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices.[4] For challenging substrates like electron-rich pyridines, pre-catalysts in combination with specialized ligands often provide superior results.
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For pyridyl substrates, which can sometimes inhibit the catalyst, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often necessary to achieve high yields.[5]
-
Base: The base is essential for the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the reaction rate and the extent of side reactions.[6]
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used to accommodate both the organic substrates and the inorganic base.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be stirred to ensure all solids are suspended.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to overnight depending on the specific substrates and conditions.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethoxy-4-arylpyridine product.
Data Presentation: Scope of the Suzuki-Miyaura Coupling with this compound
The following table summarizes representative examples of the Suzuki-Miyaura coupling of 4-iodopyridine derivatives with various boronic acids, providing an indication of the expected yields and reaction conditions. While specific data for this compound is limited in the public domain, the data for analogous 4-iodopyridines serves as a valuable guide for reaction optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 1 | Good | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2.0) | DMF | Reflux | 1.5 | 92 | [8] |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not Specified | [9] |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | - | 74 | [2] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | Not Specified | Good to Excellent | [9] |
| 6 | Naphthylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (1:1) | 100 | 0.25 | 81 | [10] |
Troubleshooting Common Issues
Despite its robustness, the Suzuki-Miyaura coupling can sometimes present challenges. Below are common issues and potential solutions:
-
Low or No Conversion:
-
Inefficient Ligand: For pyridyl substrates, standard ligands like PPh₃ may be insufficient. Switching to bulky, electron-rich ligands like SPhos or XPhos can significantly improve yields.[5]
-
Inappropriate Base: The base may not be strong enough or sufficiently soluble. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[5]
-
Protodeboronation: This is a common side reaction where the boronic acid is protonated and loses its boron moiety.
-
Anhydrous Conditions: Minimize the amount of water in the reaction, or use anhydrous conditions with a non-aqueous base if possible.[5]
-
Base Selection: The choice of base can influence the rate of protodeboronation.[11]
-
Use of Boronate Esters: Boronate esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.
-
-
Homocoupling of Boronic Acid:
-
Strict Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids.[5] Thoroughly degas all solvents and maintain a robust inert atmosphere.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its homocoupling.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of 2-ethoxy-4-arylpyridines, providing a reliable and versatile route to this important class of compounds. By understanding the underlying mechanism, carefully selecting the reaction components, and adhering to a well-defined protocol, researchers can efficiently access a diverse range of 2,4-disubstituted pyridines for applications in drug discovery and beyond. The troubleshooting guide provided herein should serve as a practical resource for overcoming common challenges and achieving successful outcomes in this powerful transformation.
References
-
What are the key steps involved in the general procedure of the Suzuki reaction?. (n.d.). Consensus.app. Retrieved January 19, 2024, from [Link]
-
Noël, T., & Musacchio, A. J. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 20(15), 4566–4569. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). J-Stage. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2024, from [Link]
-
Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 19, 2024, from [Link]
-
Al-Masum, M., & Al-Ghamdi, A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2548. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2024, from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). PubMed. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023, April 20). PubMed Central. [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 19, 2024, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]
-
Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing). [Link]
-
Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 4-Aryl-2-Ethoxypyridines via Palladium-Catalyzed Cross-Coupling of 2-Ethoxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 4-aryl-2-ethoxypyridines, a key structural motif in medicinal chemistry. We focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, using 2-ethoxy-4-iodopyridine as a versatile starting material. This document outlines step-by-step experimental procedures, discusses the mechanistic rationale behind the protocols, and offers practical advice for reaction optimization and troubleshooting, empowering researchers to efficiently synthesize these valuable compounds.
Introduction: The Strategic Importance of 4-Aryl-2-Alkoxypyridines
The substituted pyridine core is a privileged scaffold in modern drug discovery, featuring prominently in a wide array of pharmaceutical agents. Within this class, the 4-aryl-2-alkoxypyridine framework is of particular interest. The alkoxypyridine moiety can engage in crucial hydrogen bonding interactions with biological targets, while the 4-aryl substituent provides a vector for extensive Structure-Activity Relationship (SAR) exploration.
Traditional synthetic routes to these compounds can be cumbersome, often involving multiple steps and suffering from poor regioselectivity. Palladium-catalyzed cross-coupling reactions have emerged as a superior strategy, offering a modular and highly efficient means to construct the desired C-C bond. This application note specifically details the use of this compound as an accessible and reactive building block for these transformations.
Reaction Synopsis: A Comparative Overview of Suzuki and Stille Couplings
The arylation of this compound is most effectively achieved through two cornerstone palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (e.g., a boronic acid) with an organohalide.[1][2] It is a widely adopted method due to the commercial availability, stability, and low toxicity of the boronic acid reagents.[3]
-
Stille Coupling : This reaction employs an organotin reagent (organostannane) as the coupling partner.[4] While known for its excellent functional group tolerance, the toxicity of organotin compounds necessitates careful handling and rigorous purification of the final products.[4][5][6]
The selection between these two powerful methods is often dictated by the availability of the specific arylating agent and the functional group compatibility required for the target molecule.
Detailed Experimental Protocols
Core Principles for Success
-
Atmospheric Control : The active Pd(0) catalyst is susceptible to oxidation. All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvent and Reagent Purity : Anhydrous solvents are critical to prevent catalyst deactivation and reagent decomposition. All reagents should be of the highest purity available.
-
Catalyst System Selection : The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is crucial and can dramatically influence reaction outcomes. Optimization may be required for challenging substrates.
Protocol 1: Suzuki-Miyaura Synthesis of 2-Ethoxy-4-phenylpyridine
This protocol provides a general procedure for the synthesis of 2-ethoxy-4-phenylpyridine via Suzuki-Miyaura coupling.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Workflow.
Materials
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene, Ethanol, Deionized Water (degassed)
-
Ethyl Acetate, Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure
-
Combine this compound, phenylboronic acid, and potassium carbonate in a dry Schlenk flask containing a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with nitrogen or argon (repeat 3 times).
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Introduce the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via cannula or syringe.
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to yield the pure product.
Mechanistic Rationale: The Suzuki Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle.[7][8]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[8][9][10]
-
Transmetalation : The base activates the organoboron reagent, facilitating the transfer of the aryl group from boron to the palladium center.[3][7]
-
Reductive Elimination : The two aryl groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst.[8]
Protocol 2: Stille Synthesis of 2-Ethoxy-4-phenylpyridine
This protocol details a general procedure for the Stille coupling.
Experimental Workflow Diagram
Caption: Stille Cross-Coupling Workflow.
Materials
-
This compound (1.0 eq)
-
(Tributylstannyl)benzene (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Anhydrous Toluene
-
Aqueous Potassium Fluoride (KF)
-
Celite
-
Dichloromethane (DCM)
-
Silica Gel
Procedure
-
In a dry Schlenk flask, combine this compound and PdCl₂(PPh₃)₂.
-
Seal the flask, and evacuate and backfill with an inert gas (3x).
-
Add anhydrous toluene, followed by (tributylstannyl)benzene via syringe.
-
Heat the mixture to reflux (~110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS (typically 4-16 hours).
-
After cooling to room temperature, add an aqueous KF solution and stir vigorously for 1-2 hours to precipitate tributyltin fluoride.
-
Filter the slurry through a pad of Celite, washing the pad with DCM.
-
Concentrate the filtrate and purify by flash column chromatography.
Mechanistic Rationale: The Stille Catalytic Cycle
The Stille reaction follows a similar catalytic pathway to the Suzuki coupling.[6]
Caption: Simplified Stille Coupling Catalytic Cycle.
-
Oxidative Addition : Pd(0) inserts into the Ar-I bond.
-
Transmetalation : The aryl group is transferred from the organostannane to the Pd(II) center.[11]
-
Reductive Elimination : The C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Comparative Data Summary
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Arylating Agent | Arylboronic Acid / Ester | Arylstannane |
| Byproducts | Boron-based salts (low toxicity) | Organotin halides (high toxicity)[5][6] |
| Key Advantage | Environmentally benign byproducts | Excellent functional group tolerance[6][12] |
| Key Challenge | Base-sensitivity of some substrates | Removal of toxic tin byproducts[6][13][14] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often base-free; Cu(I) or F⁻ additives can accelerate the reaction[4][13] |
Troubleshooting and Field-Proven Insights
-
Problem: Low Conversion
-
Insight : Catalyst deactivation is the most common culprit. Ensure rigorous exclusion of oxygen and use freshly degassed, anhydrous solvents. For Suzuki couplings, ensure the base is sufficiently strong and soluble to activate the boronic acid.
-
-
Problem: Homocoupling of the Arylating Agent
-
Insight : This side reaction can compete with the desired cross-coupling.[5] Reducing the reaction temperature or screening different palladium ligands can often minimize this pathway.
-
-
Problem: Difficult Purification (Stille Reaction)
-
Insight : The removal of tributyltin byproducts is a critical challenge. A post-reaction quench with aqueous KF is highly effective for precipitating tributyltin fluoride.[6][14] Alternatively, flash chromatography on silica gel treated with triethylamine can also aid in separating these nonpolar impurities.[14]
-
Conclusion
The Suzuki-Miyaura and Stille cross-coupling reactions represent powerful and reliable methods for the synthesis of 4-aryl-2-ethoxypyridines from this compound. By understanding the underlying mechanisms and adhering to the robust protocols outlined in this guide, researchers in drug development and materials science can efficiently access this valuable class of compounds.
References
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020-06-05). Retrieved from [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC - NIH. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020-02-14). Retrieved from [Link]
-
Stille reaction - Wikipedia. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024-10-25). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
-
Stille Coupling | NROChemistry. Retrieved from [Link]
-
The Stille Reaction - Chem 115 Myers. Retrieved from [Link]
-
Stille Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Retrieved from [Link]
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copper-free Sonogashira reaction of 2-Ethoxy-4-iodopyridine
Application Notes & Protocols
Topic: High-Efficiency Copper-Free Sonogashira Cross-Coupling of 2-Ethoxy-4-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Advancing Pyridine Scaffolds via Copper-Free C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] This transformation is pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The classical Sonogashira protocol employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[3] However, the use of copper is not without its drawbacks. It can promote the undesirable homocoupling of the alkyne substrate, known as Glaser coupling, which complicates purification and reduces the yield of the desired product.[4] Furthermore, residual copper can be problematic in the synthesis of active pharmaceutical ingredients (APIs) due to toxicity concerns.[5]
These challenges have spurred the development of copper-free Sonogashira protocols.[4] By eliminating the copper co-catalyst, these methods offer cleaner reaction profiles, simplified purification, and a broader tolerance of sensitive functional groups.[5] This guide provides a detailed examination and a robust protocol for the copper-free Sonogashira reaction, specifically focusing on the coupling of this compound. Pyridine derivatives are ubiquitous in medicinal chemistry, and the ability to functionalize them at specific positions is of paramount importance. The 2-alkoxy-4-halopyridine scaffold is a versatile building block, and its successful coupling provides a direct route to a diverse array of complex molecules with potential biological activity.
The Mechanism of Copper-Free Sonogashira Coupling
The catalytic cycle of the copper-free Sonogashira reaction is a well-orchestrated sequence of elementary steps centered around a palladium catalyst. While multiple mechanistic pathways have been investigated, a generally accepted cycle provides a strong framework for understanding the reaction.[6][7][8] The entire process is predicated on the ability of the palladium center to cycle between its Pd(0) and Pd(II) oxidation states.
The key stages are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species, typically generated in situ. This step forms a square planar Pd(II) complex.
-
Deprotonation and Alkyne Binding: Concurrently, a base (commonly an amine) deprotonates the terminal alkyne, increasing its nucleophilicity. The resulting acetylide can then displace a ligand on the Pd(II) complex. Mechanistic studies suggest that the alkyne may first coordinate to the palladium center, which increases the acidity of its terminal proton, facilitating deprotonation.[8]
-
Reductive Elimination: This is the crucial product-forming step. The organic fragments (the pyridyl group and the alkynyl group) on the Pd(II) center couple, forming the desired product. This process reduces the palladium from Pd(II) back to Pd(0), thereby regenerating the active catalyst and closing the catalytic loop.
Phosphine ligands play a critical role in this cycle. They stabilize the palladium catalyst, prevent its agglomeration into inactive palladium black, and modulate its electronic and steric properties to facilitate the elementary steps of the catalytic cycle.[9] The choice of base is also vital; it must be strong enough to deprotonate the alkyne but not so strong as to cause undesirable side reactions.[3]
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Detailed Experimental Protocol
This protocol provides a general method for the copper-free Sonogashira coupling of this compound with a generic terminal alkyne.
3.1. Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Ligand (optional): Triphenylphosphine (PPh₃) (2-10 mol%), if using a catalyst like Pd(OAc)₂.
-
Base: Triethylamine (TEA), Diisopropylamine (DIPA), or N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
3.2. Equipment
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
3.3. Step-by-Step Reaction Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 mmol, 249 mg), the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL). Begin stirring to dissolve the solids.
-
Base and Alkyne Addition: Sequentially add the base (e.g., Triethylamine, 3.0 mmol, 0.42 mL) and the terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 0.13 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Parameter Summary
The efficiency of the copper-free Sonogashira reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of this compound.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | Iodides are generally more reactive than bromides or chlorides. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is reduced in situ to Pd(0).[3] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Base | Triethylamine (TEA) or DIPA | An excess is required to neutralize the HI formed and to act as a solvent/reagent.[3] |
| Solvent | THF, DMF | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 60 - 80 °C | Higher temperatures may be required but can also lead to catalyst decomposition. |
| Typical Yield | 70 - 95% | Highly dependent on the specific alkyne and optimization of conditions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents (presence of oxygen). 3. Impure reagents (especially the base). 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst.[10] 2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles). 3. Distill the amine base before use.[11] 4. Incrementally increase the reaction temperature. |
| Formation of Palladium Black | 1. Catalyst decomposition due to high temperature or oxygen. 2. Ligand dissociation. | 1. Lower the reaction temperature; improve inert atmosphere technique. 2. Add a slight excess of phosphine ligand to stabilize the catalyst. |
| Alkyne Homocoupling (Glaser Product) | Although a copper-free reaction, trace metal impurities or oxidative conditions can sometimes promote this side reaction. | 1. Ensure all glassware is scrupulously clean. 2. Maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Co-elution of product with residual phosphine ligands or their oxides. | 1. Optimize chromatography conditions. 2. Consider using a catalyst with a more specialized, easily separable ligand. |
References
-
Al-Masum, M. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(15), 3647-3656. [Link]
-
Bora, U. (2003). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. RSC Publishing. [Link]
-
Košmrlj, J. et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ResearchGate. [Link]
-
Pliego, J. R. (2013). Computational Study of Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 32(15), 4217-4226. [Link]
-
Truzzi, A. C. et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12248-12257. [Link]
-
Das, S. et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(19), 6331-6342. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Bande, A. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384-7411. [Link]
-
Bande, A. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [Link]
-
Liu, Y. et al. (2012). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 41(33), 10129-10135. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Li, J.-H. et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Dobish, J. N. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14519-14527. [Link]
-
Schmalz, H.-G. et al. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]
-
Košmrlj, J. et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3824-3829. [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
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- 8. researchgate.net [researchgate.net]
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- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for C-N Bond Formation Using 2-Ethoxy-4-iodopyridine
Introduction: The Strategic Importance of the Pyridine Scaffold and C-N Bond Formation
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyridine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and functional materials. The ability to controllably introduce nitrogen-based functional groups onto the pyridine ring through the formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic organic chemistry. This guide provides detailed application notes and protocols for the use of a versatile building block, 2-ethoxy-4-iodopyridine, in key C-N bond-forming reactions. The presence of the electron-donating ethoxy group and the reactive iodo group at positions that are electronically distinct allows for strategic and regioselective functionalization, making this reagent particularly valuable for creating diverse molecular libraries.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to offer insights into the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will explore three of the most powerful transition-metal-catalyzed cross-coupling reactions for C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. For each, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data to guide your synthetic endeavors.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-recognized chemical reaction that uses a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine.[1][2] It has become a workhorse in medicinal chemistry due to its broad substrate scope, excellent functional group tolerance, and generally high yields.[3]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle proceeds as follows:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step.
-
Ligand Exchange: The amine substrate coordinates to the palladium(II) complex, displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes for this compound
The C-I bond in this compound is highly susceptible to oxidative addition with palladium(0), making it an excellent substrate for Buchwald-Hartwig amination. The electron-donating ethoxy group can influence the reactivity of the pyridine ring and may require careful optimization of reaction conditions. A key consideration is the choice of ligand, as bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an amine with this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-2.4 equiv relative to palladium).
-
Add the base (1.5-3.0 equiv).
-
Add the anhydrous solvent.
-
Add the amine (1.1-1.5 equiv).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale/Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Precatalysts that generate the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[4] |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required for the deprotonation of the amine.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the catalyst and base. |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required to overcome the activation barriers of the catalytic cycle. |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[5] While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for large-scale syntheses where cost is a significant factor.
Mechanistic Insights
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to proceed through a copper(I)-mediated pathway.[5] A plausible mechanism involves:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the copper(III) complex, yielding the desired product and regenerating the copper(I) catalyst.
Caption: A proposed catalytic cycle for the Ullmann condensation.
Application Notes for this compound
The high reactivity of the C-I bond in this compound makes it a suitable substrate for the Ullmann condensation. However, the reaction often requires high temperatures, which can lead to side reactions or decomposition of sensitive substrates. The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can often allow for milder reaction conditions and improved yields.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol outlines a general procedure for the Ullmann coupling of an amine with this compound. The choice of ligand and base, as well as the reaction temperature, are critical parameters to optimize.
Materials:
-
This compound
-
Amine
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, DMEDA)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling point solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the copper(I) salt (5-20 mol%), and the ligand (10-40 mol%).
-
Add the base (2.0-3.0 equiv).
-
Add the solvent.
-
Add the amine (1.2-2.0 equiv).
-
Seal the vessel and heat to a high temperature (typically 120-180 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation: Typical Ullmann Condensation Parameters
| Parameter | Typical Reagents/Conditions | Rationale/Causality |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Copper(I) is the active catalytic species; Cu(II) salts can be reduced in situ. |
| Ligand | L-proline, 1,10-phenanthroline, DMEDA | Ligands can stabilize the copper catalyst and facilitate the reaction at lower temperatures. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are typically used to deprotonate the amine. |
| Solvent | DMF, DMSO, NMP | High-boiling point, polar aprotic solvents are necessary to reach the required reaction temperatures. |
| Temperature | 120-180 °C | High thermal energy is often required to drive the reaction to completion. |
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is a versatile method for the formation of C-N bonds that typically involves the reaction of an amine with an organoboron reagent, catalyzed by a copper salt.[6][7] While the classic Chan-Lam reaction utilizes a boronic acid, the term is sometimes used more broadly to describe copper-catalyzed C-N cross-coupling reactions. In the context of using this compound as the electrophile, the reaction is more accurately described as a Chan-Lam-type or Ullmann-type coupling. This reaction is attractive due to its mild conditions, often proceeding at room temperature and open to the air.[8]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is complex and not fully elucidated, but a plausible pathway involves a Cu(II)/Cu(III) catalytic cycle.[7]
-
Ligand Exchange: The amine coordinates to the Cu(II) catalyst.
-
Transmetalation (in the classic reaction) or Oxidative Addition (with aryl halides): With an aryl halide like this compound, the reaction likely proceeds via oxidative addition to a Cu(I) species generated in situ, or a related pathway with Cu(II).
-
Reductive Elimination: The C-N bond is formed through reductive elimination from a higher-valent copper intermediate, regenerating the active copper catalyst.
Caption: A simplified representation of a Chan-Lam-type coupling mechanism.
Application Notes for this compound
A key advantage of the Chan-Lam-type coupling is the use of a less expensive and less toxic copper catalyst compared to palladium. The reactions can often be run under aerobic conditions, simplifying the experimental setup. The success of the reaction is often dependent on the choice of copper source, base, and solvent.
Experimental Protocol: General Procedure for Chan-Lam-Type Amination
This protocol provides a starting point for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine
-
Copper(II) salt (e.g., Cu(OAc)₂, CuSO₄)
-
Base (e.g., pyridine, Et₃N, K₂CO₃)
-
Solvent (e.g., CH₂Cl₂, THF, MeOH)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv) and the copper(II) salt (10-100 mol%).
-
Add the solvent.
-
Add the amine (1.5-2.5 equiv).
-
Add the base (2.0-4.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C). The reaction is often run open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Typical Chan-Lam-Type Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale/Causality |
| Copper Source | Cu(OAc)₂, CuSO₄, CuCl₂ | Readily available and stable copper(II) salts are commonly used. |
| Base | Pyridine, Et₃N, K₂CO₃ | A base is required to deprotonate the amine and facilitate the reaction. |
| Solvent | CH₂Cl₂, THF, MeOH, Dioxane | A variety of organic solvents can be used, depending on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | The reactions are often run under mild thermal conditions. |
| Atmosphere | Air | Oxygen from the air can act as an oxidant to facilitate catalyst turnover.[8] |
Experimental Workflow and Decision Making
Choosing the optimal C-N bond formation strategy depends on several factors, including the nature of the amine, the desired scale of the reaction, and the available laboratory resources. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a C-N coupling method.
Conclusion
The formation of C-N bonds using this compound as a substrate is a critical transformation for the synthesis of novel compounds in drug discovery and materials science. The Buchwald-Hartwig amination offers the broadest scope and mildest conditions for a wide range of amines. The Ullmann condensation, while requiring more forcing conditions, provides a cost-effective alternative for certain applications. The Chan-Lam-type coupling presents an attractive option with its use of copper catalysis and often ambient reaction conditions. By understanding the mechanisms and carefully selecting the reaction parameters as outlined in these application notes and protocols, researchers can effectively leverage the synthetic potential of this compound to accelerate their research and development efforts.
References
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
- Boden, G., Cheung, K., Coppock, S., George, M., Harcourt, J., Hollis, E., Mortimer, J., Rigby, D., Scott Douglas, I., & Banecki, B. (n.d.). DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results.
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
- Nagy, V., et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Molecules, 23(9), 2249.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Request PDF. (n.d.).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
- Boden, G., et al. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- National Institutes of Health. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
- ResearchGate. (2017). (PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †.
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
-
The Royal Society of Chemistry. (n.d.). .
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- ResearchGate. (n.d.). Download scientific diagram | Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)...
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. [Link]
- Google Patents. (n.d.). US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline.
Sources
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- 4. youtube.com [youtube.com]
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- 8. Chan-Lam Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Ethoxy-4-iodopyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Ethoxy-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. As a challenging substrate, 2-substituted pyridines often require careful optimization to achieve high yields and purity.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Answer: Low yields with 2-substituted pyridines are a common but surmountable issue.[3] The problem typically originates from one of three areas: catalyst inhibition, inefficient transmetalation, or degradation of the boronic acid/ester.
-
Causality—Catalyst Inhibition: The nitrogen atom on the pyridine ring is Lewis basic and can coordinate directly to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning your catalyst and halting the reaction.[3] The electron-donating ethoxy group at the 2-position can exacerbate this issue.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, or RuPhos).[4][5] These ligands create a sterically hindered environment around the palladium center, which discourages coordination from the pyridine nitrogen and promotes the desired reductive elimination step.
-
Check Catalyst and Reagent Quality: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not decomposed.[6] Similarly, verify the purity of your this compound and boronic acid/ester, as impurities can interfere with the reaction.
-
Investigate the Boron Source: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid decomposition via protodeboronation.[1][7] If you are using a boronic acid, consider switching to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[3][8] These are generally more robust and less susceptible to premature degradation.[9]
-
Question 2: The reaction stalls before completion, leaving significant amounts of starting material. How can I improve conversion?
Answer: A stalling reaction suggests that the catalytic cycle is being interrupted or is proceeding too slowly. This can be due to catalyst deactivation over time, insufficient reactivity of the coupling partners, or suboptimal reaction conditions.
-
Causality—Reaction Kinetics: The oxidative addition of this compound to Pd(0) is generally fast due to the C-I bond. However, the subsequent transmetalation step can be sluggish, especially if the boronic ester is sterically hindered or if the base is not effective enough at forming the active boronate species.[10][11]
-
Troubleshooting Steps:
-
Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[5][12] A modest increase in temperature can significantly accelerate a slow transmetalation or reductive elimination step. If using a low-boiling solvent like THF, consider switching to dioxane or toluene to safely reach higher temperatures.
-
Screen Different Bases: The choice of base is crucial for activating the boronic acid.[13] If a weaker base like Na₂CO₃ is failing, try a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[14] These bases can more effectively promote the formation of the highly nucleophilic trihydroxyborate intermediate required for transmetalation.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help push the reaction to completion, especially if slow catalyst decomposition is occurring.[5]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to oxidation and precipitation of palladium black, reducing the concentration of the active catalyst.[15] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is run under a positive pressure of an inert gas.[5][14]
-
Question 3: I am observing significant side products like homocoupling and protodeboronation. How can these be minimized?
Answer: The formation of side products points to specific imbalances in the catalytic cycle. Understanding their origin is key to suppression.
-
Causality and Solutions:
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom. It is often caused by excess water or acidity and is a common fate for unstable boronic acids.[3][15]
-
Solution: Use a more stable boronic ester (pinacol ester) instead of a boronic acid.[8] Minimize water in the reaction by using a carefully measured amount or switching to a less aqueous solvent system if possible. Using a milder base like KF can sometimes help, though it may reduce the overall reaction rate.[16]
-
-
Homocoupling: This is the formation of biaryls from two identical partners (e.g., two molecules of the boronic ester coupling together). It often occurs when the transmetalation is slow relative to other pathways, or if oxygen is present.
-
Solution: Ensure rigorous degassing to remove oxygen. Re-evaluate your ligand and base combination to accelerate the desired cross-coupling pathway. A more electron-rich, bulky ligand can often favor the cross-coupling transmetalation step over undesired side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound?
A1: There is no single universal condition, and optimization is often required.[5] However, a robust starting point based on modern best practices would be the following:
| Parameter | Recommended Starting Condition | Rationale |
| Electrophile | This compound (1.0 equiv) | The iodide provides high reactivity for oxidative addition.[8][17] |
| Nucleophile | Arylboronic Pinacol Ester (1.2-1.5 equiv) | Esters offer superior stability to boronic acids, minimizing protodeboronation.[3][8] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2.2-4.4 mol%) | A common Pd(0) source paired with a bulky, electron-rich ligand to prevent catalyst inhibition.[5] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong inorganic base effective at promoting transmetalation.[10] |
| Solvent | Dioxane / H₂O (e.g., 10:1 ratio) | A high-boiling organic solvent with minimal water to dissolve the base and activate the boronate.[14] |
| Temperature | 100 °C | Ensures sufficient thermal energy for all steps of the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Crucial for protecting the oxygen-sensitive Pd(0) catalyst.[5] |
Q2: Why are 2-substituted pyridines like this compound considered "challenging" substrates?
A2: The primary challenge stems from the nitrogen atom at the 2-position.[1][2][7] Its proximity to the reaction center allows it to act as a chelating ligand for the palladium catalyst. This coordination can sequester the palladium in an inactive state, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. This is often referred to as "the 2-pyridyl problem."[1][2][7]
Visualizations & Diagrams
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in a successful Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues with low reaction yield.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic pinacol ester (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.033 mmol, 3.3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three to five times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (0.8 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja075 Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Wang, D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Chemistry Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Lee, S., et al. (2015). Optimization of the reaction conditions for Suzuki coupling... RSC Advances. [Link]
-
ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. ResearchGate. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Gök, Y., & Aydemir, M. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines... Molecules. [Link]
-
Humphrey, J. M., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides... The Journal of Organic Chemistry. [Link]
-
Kim, H., et al. (2020). Optimizing chemical reaction conditions using deep learning... Organic Chemistry Frontiers. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor... Scholarship @ Claremont. [Link]ona_fac_pub/555/)
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwjmrd.com [wwjmrd.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Ethoxy-4-iodopyridine Derivatives by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Ethoxy-4-iodopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important class of heterocyclic compounds. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the principles at play, ensuring robust and reproducible purification outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound derivatives. Each answer provides a causal explanation and actionable protocols.
Question 1: My this compound derivative is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?
Answer:
Peak tailing with pyridine derivatives is a classic problem rooted in the chemistry of the stationary phase. The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This can be particularly problematic if your derivative has other basic functionalities or is run in a purely neutral solvent system.
Solutions & Experimental Protocols:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a volatile base to your eluent. This "competing base" will saturate the acidic silanol sites, minimizing their interaction with your pyridine derivative.
-
Protocol: Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and add 0.1-1% triethylamine (TEA) or a similar volatile amine like diisopropylethylamine (DIPEA). Equilibrate your column with this modified mobile phase before loading your sample. Always use a fume hood when handling these amines.
-
-
Deactivation of Silica Gel: If base additives are incompatible with your compound's stability, you can use deactivated silica gel.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent. Add 1% TEA by volume to the slurry and stir for 30 minutes. Pack the column with this slurry. This pre-treatment neutralizes the most acidic sites.[1]
-
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase.
-
Recommendation: Neutral or basic alumina can be an excellent alternative for purifying basic compounds like pyridines.[1] However, be aware that alumina can sometimes catalyze reactions, so its inertness should be verified with a small sample first. A protocol for testing stationary phase stability is available.[2]
-
Question 2: I'm observing a new, more polar spot on my TLC during or after column chromatography. I suspect my this compound derivative is degrading. What is likely happening?
Answer:
Degradation of iodo-substituted pyridines on silica gel is a known issue. The acidic nature of silica gel can facilitate the cleavage of the carbon-iodine bond, a process known as de-iodination, leading to the formation of the corresponding non-iodinated 2-ethoxypyridine as a byproduct. This byproduct will be more polar and appear as a new spot with a lower Rf value on your TLC plate. Some decomposition of pyridine derivatives on silica gel has been observed in other contexts as well.[3]
Causality Explained: The silanol groups on the silica surface can act as proton sources, promoting the protonolysis of the C-I bond, especially if the pyridine ring is activated by electron-donating groups. The presence of nucleophilic solvents (like methanol) in the eluent can also contribute to degradation.
Solutions & Experimental Protocols:
-
Assess Compound Stability (2D TLC): Before committing to a large-scale column, you must verify your compound's stability on silica.
-
Protocol: a. Spot your crude sample in the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen solvent system. c. Dry the plate completely and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system. e. Interpretation: If your compound is stable, the spot will appear on the diagonal. If it is degrading, you will see new spots appearing below the diagonal.
-
-
Use a Deactivated Stationary Phase: As with peak tailing, using a less acidic stationary phase is a primary solution.
-
Recommendation: Neutral alumina is often the best choice for acid-sensitive compounds.[1] Alternatively, silica gel deactivated with a base (as described in Question 1) can be effective. A study on iodoaziridines, another class of sensitive iodinated compounds, found that basic alumina (activity IV) prevented decomposition and gave the highest recovery.[2]
-
-
Solvent Choice: Avoid highly protic or nucleophilic solvents like methanol in your eluent if possible, as they can participate in degradation. If high polarity is required, consider using dichloromethane with a small amount of acetonitrile.
Question 3: My product is co-eluting with an impurity of very similar polarity. How can I improve the separation?
Answer:
Achieving separation between compounds with similar polarities is a common challenge that requires systematic optimization of the chromatographic conditions.
Solutions & Experimental Protocols:
-
Optimize the Solvent System: The goal is to maximize the difference in affinity (selectivity) between your product and the impurity for the stationary phase.
-
TLC Screening: Screen a variety of binary and ternary solvent systems. For this compound derivatives, good starting points are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent.[4][5]
-
Hexanes/Ethyl Acetate (a workhorse system)
-
Hexanes/Dichloromethane
-
Hexanes/Diethyl Ether
-
Toluene/Ethyl Acetate
-
-
Aim for an Rf of 0.2-0.4: For optimal column separation, the target compound should have an Rf value between 0.2 and 0.4 on the analytical TLC plate.[4]
-
-
Employ Gradient Elution: If an isocratic (single solvent composition) elution fails, a solvent gradient is the next logical step. By gradually increasing the polarity of the mobile phase, you can effectively separate compounds that are close in polarity.
-
Protocol: Start with a solvent system that gives your product an Rf < 0.1. Slowly and incrementally increase the percentage of the more polar solvent. For automated flash chromatography systems, this is straightforward. For manual columns, you can do this in a stepwise fashion.
-
-
Increase Column Length and Decrease Particle Size: Using a longer column increases the number of theoretical plates, providing more opportunities for separation. Using silica gel with a smaller particle size (e.g., 40-63 µm vs. 60-200 µm) also enhances resolution, though it will increase back-pressure.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
While silica gel is the most common stationary phase, it may not always be the best for these specific compounds due to its acidity, which can cause tailing and degradation.[1][3]
-
Silica Gel: Still the first choice for most applications due to its versatility and cost-effectiveness. Use it for relatively stable derivatives or when employing a base additive in the mobile phase.
-
Neutral Alumina: An excellent alternative for basic or acid-sensitive compounds. It minimizes the issues of peak tailing and decomposition.
-
Reversed-Phase Silica (C18): If your compound is sufficiently polar, reversed-phase chromatography can be a powerful alternative, especially for removing non-polar impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Q2: How do I select an appropriate solvent system for my column from a TLC plate?
The Thin Layer Chromatography (TLC) plate is your primary tool for method development. A well-chosen solvent system is crucial for a successful column separation.
-
Target Rf Value: The ideal Rf value for your target compound on an analytical TLC plate is between 0.2 and 0.4 .[4]
-
An Rf > 0.4 often leads to poor separation as the compound elutes too quickly.
-
An Rf < 0.2 can result in long elution times and broad peaks.
-
-
Separation Factor (α): Ensure there is a visible difference in the Rf values between your product and any impurities. The larger the difference, the easier the separation will be on the column.
-
Solvent Composition: For many pyridine derivatives, a mixture of hexanes and ethyl acetate is a great starting point.[1][4][6][7] You can adjust the ratio to achieve the target Rf. If this system fails, try other combinations as listed in the troubleshooting section.
| Compound Polarity | Recommended Starting Solvent System (for TLC) |
| Non-polar | 5-10% Ethyl Acetate in Hexanes |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
Table 1: General starting points for TLC solvent system screening.[8]
Q3: Are there any special considerations for sample loading?
Yes, proper sample loading is critical for achieving good separation. The goal is to apply the sample to the column in as narrow a band as possible.
-
Dry Loading: This is the preferred method, especially if your compound has poor solubility in the starting eluent.
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel or Celite to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Wet Loading: If your compound is very soluble in the mobile phase, you can dissolve it in a minimal amount of the starting eluent and carefully pipette it onto the top of the column bed. Use the smallest volume possible to avoid band broadening.
Q4: How do I scale up my purification from a small-scale TLC to a preparative column?
Scaling up requires adjusting the amount of stationary phase and solvent volume in proportion to the amount of sample being purified.
-
Stationary Phase Mass: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations, a higher ratio (100:1 or more) is recommended.
-
Column Dimensions: Choose a column diameter that is appropriate for your sample size. A larger sample mass will require a wider column.
-
Solvent Volume: The volume of solvent required will be significantly larger. Ensure you have enough of your prepared eluent before starting the column. The process involves choosing the right column size and adjusting the flow rate to maintain efficiency.
Workflow & Decision Making
The following diagram outlines a logical workflow for developing a purification protocol for this compound derivatives, incorporating troubleshooting steps.
Caption: Decision workflow for purification of this compound derivatives.
References
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014). Journal of Visualized Experiments. Retrieved January 20, 2026, from [Link]
-
Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). Merck Millipore. Retrieved January 20, 2026, from [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. Retrieved January 20, 2026, from [Link]
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
How To Scale Up Column Chromatography? (2025). Chemistry For Everyone - YouTube. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemres.org [orgchemres.org]
- 6. umtm.cz [umtm.cz]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
troubleshooting failed Sonogashira reaction with 2-Ethoxy-4-iodopyridine
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira reaction, particularly when using heteroaromatic substrates such as 2-Ethoxy-4-iodopyridine. Here, we provide in-depth, field-proven insights to diagnose and resolve common experimental failures.
Troubleshooting Failed Sonogashira Reaction with this compound
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] However, its success with heteroaromatic systems like this compound can be sensitive to a variety of factors. This guide will walk you through the most common issues and their solutions.
Issue 1: No Reaction or Low Conversion to the Desired Product
You've set up your reaction with this compound and your terminal alkyne, but upon analysis (TLC, LC-MS, GC-MS), you observe only starting materials or minimal formation of the desired coupled product.
Potential Causes and Solutions:
-
Inactive Catalyst: The active form of the palladium catalyst in the Sonogashira reaction is Pd(0).[3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3] This reduction is often facilitated by an amine base or phosphine ligands in the reaction mixture.[1][3]
-
Solution: Before adding your substrates, consider a pre-activation step. Gently heat the mixture of the palladium precatalyst, ligand, and a portion of the amine base in the solvent under an inert atmosphere for 15-30 minutes. A color change, often to a darker, more homogeneous solution, can indicate the formation of the active Pd(0) species.
-
-
Inappropriate Ligand Choice: The nature of the phosphine ligand can significantly impact the reactivity of the palladium catalyst.[3] For an electron-rich substrate like this compound, a more electron-rich and sterically bulky phosphine ligand can promote the rate-limiting oxidative addition step.[3]
-
Solution: If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as P(t-Bu)₃ or using a pre-formed catalyst with such ligands.
-
-
Insufficiently Strong Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[1][3] If the base is too weak, the concentration of the acetylide will be low, leading to a sluggish or stalled reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.
-
Solution: If the reaction is failing in a common solvent like THF, consider switching to a more polar aprotic solvent such as DMF, DMA, or NMP. For some systems, a biphasic system or the use of aqueous media with appropriate phase-transfer catalysts can be beneficial.[5]
-
Issue 2: Predominant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Instead of the desired cross-coupled product, you are primarily isolating a dimer of your starting alkyne. This is a common side reaction known as Glaser coupling.[1][5]
Causality and Mitigation:
-
Role of Copper and Oxygen: The Glaser coupling is predominantly a copper-catalyzed process that is accelerated by the presence of oxygen.[1][5] The copper(I) co-catalyst, while increasing the rate of the desired Sonogashira reaction, can also promote this undesired pathway if oxygen is not rigorously excluded.[1][5]
-
Solution 1: Rigorous Degassing: Ensure your reaction solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Solution 2: Copper-Free Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][6] These conditions often require a more reactive palladium catalyst/ligand system and may necessitate higher reaction temperatures, but they completely eliminate the primary pathway for alkyne homocoupling.[1][6]
-
Issue 3: Dehalogenation of this compound
You observe the formation of 2-ethoxypyridine, where the iodine atom has been replaced by a hydrogen atom.
Mechanistic Insight and Prevention:
-
Source of Hydride: Dehalogenation can occur through various pathways, including the reaction of the aryl halide with a palladium-hydride species. These hydrides can be generated from the amine base or solvent.
-
Solution:
-
Choice of Base: Use a non-coordinating, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge, which are less prone to forming palladium-hydride species.
-
Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could act as hydride sources.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.
-
-
Issue 4: Complex Mixture of Byproducts and Reaction Turning Black
Your final reaction mixture is a dark, complex mess, making purification difficult and yields low.
Underlying Causes and Remedial Actions:
-
Catalyst Decomposition: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can happen at elevated temperatures or in the presence of impurities.
-
Solution:
-
Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can maintain a higher concentration of the active catalytic species and prevent decomposition.
-
Ligand Stability: Ensure the phosphine ligand you are using is stable under the reaction conditions. Some ligands can degrade at high temperatures.
-
-
-
Pyridine Inhibition/Coordination: Pyridine-based substrates can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Solution: The use of more electron-rich and bulky ligands can help to prevent substrate inhibition by favoring the desired catalytic intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst for the Sonogashira coupling of this compound?
For an electron-rich heteroaromatic iodide, both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and can be effective.[3][5] However, if you experience low reactivity, consider a more advanced catalyst system. A combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos can significantly improve reaction efficiency.[3]
Q2: How do I choose the right base and solvent combination?
The choice is often substrate-dependent. A good starting point is a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF.[1] See the table below for some recommended starting conditions.
| Base | Solvent | Temperature Range (°C) | Notes |
| Triethylamine | THF | 25 - 65 | A standard starting point. Can also act as the solvent. |
| DIPEA | DMF | 25 - 100 | Good for minimizing dehalogenation. DMF offers better solubility for many substrates. |
| K₂CO₃ / Cs₂CO₃ | Dioxane | 80 - 110 | Inorganic bases can be effective, especially in copper-free systems. Requires higher temperatures. |
Q3: My reaction is sensitive to air. What are the best practices for setting up an inert atmosphere?
Rigorous exclusion of oxygen is critical, especially when using a copper co-catalyst, to prevent Glaser coupling.[1][3]
-
Glassware: Oven-dry or flame-dry all glassware and cool under a stream of inert gas (argon or nitrogen).
-
Reagents: Use anhydrous solvents and degas them thoroughly.
-
Setup: Assemble your reaction apparatus under a positive pressure of inert gas. Use septa and needles for liquid transfers.
-
Inert Gas Balloon: Maintain a slight positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave heating can be very effective for Sonogashira couplings, often reducing reaction times from hours to minutes.[4][5] It is particularly useful for less reactive aryl bromides or chlorides, but it can also be applied to iodides to speed up the process. Start with a lower temperature (e.g., 80-100 °C) and monitor the reaction progress closely to avoid catalyst decomposition.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (or DMF) via syringe, followed by degassed triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a bulky phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane (or other high-boiling solvent) and a base such as K₂CO₃ (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common Sonogashira reaction failures.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Shafique, Z., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1903. [Link]
-
D'Souza, D. M., & Müller, T. J. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5122-5145. [Link]
Sources
preventing homocoupling in Suzuki reactions of 2-Ethoxy-4-iodopyridine
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-ethoxy-4-iodopyridine. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly the formation of the undesired homocoupling byproduct, 4,4'-diethoxy-2,2'-bipyridine. Here, we address common issues with in-depth, mechanistically-grounded solutions and provide actionable protocols to enhance your reaction efficiency and purity.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific problems encountered during the Suzuki coupling of this compound. Each question is designed to reflect a common experimental observation, followed by a detailed explanation of the underlying cause and a step-by-step resolution protocol.
Question 1: "I'm observing a significant amount of 4,4'-diethoxy-2,2'-bipyridine in my crude NMR/LC-MS. What is the primary cause and how can I fix it?"
Answer:
The formation of 4,4'-diethoxy-2,2'-bipyridine, the homocoupling (or Glaser-type coupling) product of this compound, is a common side reaction that competes with the desired Suzuki cross-coupling pathway. This side reaction is often exacerbated by several factors related to the palladium catalyst's state and the reaction conditions.
The primary mechanistic driver for homocoupling involves the transmetalation of your aryl halide with another molecule of the aryl halide, often promoted by oxidative addition to a Pd(0) species followed by a reductive elimination pathway that does not involve the boronic acid partner. Electron-deficient heteroaromatic halides, like this compound, can be particularly susceptible to this process.
The productive Suzuki cycle relies on the Pd(0) catalyst. If the oxidative addition of the iodo-pyridine to Pd(0) is significantly faster than the subsequent transmetalation with the boronic acid/ester, the concentration of the resulting Pd(II)-aryl intermediate increases. This intermediate can then react with another molecule of the iodo-pyridine, leading to homocoupling.
To better understand the chemistry at play, consider the following diagrams. The first illustrates the desired Suzuki-Miyaura catalytic cycle, while the second shows the competing homocoupling pathway.
Caption: The productive Suzuki-Miyaura catalytic cycle.
Caption: Competing homocoupling side reaction pathway.
Follow these steps to minimize the formation of 4,4'-diethoxy-2,2'-bipyridine:
-
Ensure Rigorous Inert Atmosphere: The presence of oxygen is a significant contributor to homocoupling as it can facilitate the oxidation of Pd(0) to Pd(II), which is a known promoter of this side reaction.[1][2][3][4]
-
Action: De-gas your solvent thoroughly before use. The freeze-pump-thaw method (three cycles) is superior. Alternatively, subsurface sparging with argon or high-purity nitrogen for 30-60 minutes can be effective.[3] Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Select an Appropriate Palladium Precatalyst and Ligand System: Modern palladium precatalysts are designed to ensure the controlled and efficient generation of the active Pd(0) species, which can outcompete side reactions.[5][6][7][8]
-
Action: Switch from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined precatalyst. Buchwald-type precatalysts are particularly effective. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are recommended as they accelerate the reductive elimination step.
-
Recommended Systems:
-
Catalyst: SPhos Pd G3 or XPhos Pd G3
-
Rationale: These precatalysts generate the active LPd(0) species cleanly and efficiently upon addition of a base, minimizing the presence of deleterious Pd(II) species that can initiate homocoupling.[8] The bulky biarylphosphine ligands promote the desired cross-coupling.
-
-
-
Optimize the Base: The choice and stoichiometry of the base are critical. The base's role is not just to activate the boronic acid but also to influence the overall catalytic cycle.[9][10] A base that is too strong or too weak can lead to side reactions.
-
Action: Use a moderately strong base like K₃PO₄ or K₂CO₃.[11] These are often superior to stronger bases like NaOH or alkoxides for this type of substrate. Use the base in powdered form and ensure it is anhydrous if using an anhydrous solvent system.
-
-
Control the Temperature: Higher temperatures can sometimes accelerate the homocoupling pathway more than the desired Suzuki coupling.
-
Action: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. Only increase the temperature if the reaction is sluggish.
-
Question 2: "I've tried different bases and catalysts but still see homocoupling. Could my reagents be the issue?"
Answer:
Absolutely. The purity and stoichiometry of your reagents are paramount for a successful Suzuki reaction.
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (anhydrides) or protodeboronation. This degradation can alter the reaction stoichiometry and kinetics.
-
Action: Use freshly purchased, high-purity boronic acid or ester. If you suspect degradation, you can try recrystallizing the boronic acid. Consider using the corresponding pinacol boronate ester (BPin), which is often more stable and less prone to side reactions.
-
-
Stoichiometry: An excess of the boronic acid partner is typically used to drive the reaction to completion. However, a very large excess might, under certain conditions, favor homocoupling of the boronic acid itself.
-
Action: A slight excess (1.1 to 1.5 equivalents) of the boronic acid derivative is generally optimal. Avoid using a large excess unless empirically determined to be necessary.
-
-
Solvent Purity: The presence of water and oxygen in the solvent can be detrimental.
-
Action: Use anhydrous, degassed solvents. For biphasic systems (e.g., Toluene/Water), ensure the water is also thoroughly degassed. Recent studies have shown that the choice of organic solvent in biphasic mixtures can influence reaction outcomes by affecting halide inhibition.[12]
-
This protocol incorporates the best practices discussed to minimize homocoupling.
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of argon or nitrogen.
-
Reagent Charging: To a reaction flask equipped with a magnetic stir bar and condenser, add the this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the powdered base (e.g., K₃PO₄, 2.0-3.0 eq.) under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O or Toluene) via cannula or syringe.
-
Inert Gas Purge: Sparge the resulting slurry with argon or nitrogen for a further 15-20 minutes.
-
Catalyst Addition: Add the palladium precatalyst and ligand (if not using a pre-formed complex) as a solid in one portion under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging for Suzuki couplings? A: As a heteroaromatic halide, the electronic properties of the pyridine ring can influence the reactivity of the C-I bond. The relative rates of oxidative addition, transmetalation, and reductive elimination can be different compared to simpler aryl halides, sometimes creating a kinetic window that allows for side reactions like homocoupling. Site-selectivity can also be a factor in polyhalogenated pyridines.[13]
Q2: Can I use Pd/C as a catalyst to avoid homocoupling? A: While heterogeneous catalysts like Pd/C can be effective for some Suzuki couplings and simplify product purification, they may not be optimal for preventing homocoupling in this specific case. Homogeneous catalysts with tailored ligands often provide better control over the reaction's selectivity and can more effectively suppress side reactions.[2][14]
Q3: Is it better to use the boronic acid or the corresponding boronate ester? A: Pinacol boronate esters (BPin) are generally more stable, easier to purify, and less prone to protodeboronation than their corresponding boronic acids. Their use can often lead to more reproducible results and lower levels of homocoupling byproducts.
Q4: What is the ideal Pd loading for this reaction? A: Typically, palladium loading for Suzuki reactions ranges from 0.5 to 5 mol%. For challenging substrates, starting around 1-2 mol% is a good practice. Using a very low catalyst loading might slow down the desired reaction enough for side reactions to become more prominent, while an excessively high loading is uneconomical and can complicate purification.
Q5: My reaction looks black and has formed a "palladium mirror." Is this a problem? A: The formation of palladium black (colloidal palladium) indicates that the Pd(0) catalyst has precipitated out of the solution. This is a sign of catalyst decomposition. It means there is less active catalyst available for the desired Suzuki cycle, which can lead to incomplete conversion and an increase in side reactions like homocoupling. This is often caused by using ligands that do not sufficiently stabilize the Pd(0) species, or by running the reaction at too high a temperature for too long. Using robust ligands like SPhos or XPhos can help prevent this.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald G3 Precatalyst (e.g., SPhos Pd G3) | Ensures clean, efficient generation of active Pd(0); minimizes Pd(II).[6][7] |
| Ligand | Bulky, electron-rich biarylphosphine (e.g., SPhos) | Accelerates reductive elimination, outcompeting side reactions.[8] |
| Base | K₃PO₄ or K₂CO₃ (anhydrous, powdered) | Moderate strength avoids side reactions; effectively activates boronic acid.[9][11] |
| Solvent | Degassed Dioxane/H₂O or Toluene | Anhydrous and oxygen-free conditions are critical.[3][12] |
| Temperature | 60 - 90 °C | Start lower to disfavor the homocoupling activation barrier. |
| Atmosphere | Rigorously Inert (Argon or N₂) | Prevents O₂-mediated oxidation of Pd(0) to catalyst-killing Pd(II).[2][4] |
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. ACS Publications. [Link]
-
A palladium precatalyst for direct arylation polymerization - RSC Publishing. Royal Society of Chemistry. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation - DSpace@MIT. MIT DSpace. [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Royal Society of Chemistry. [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling - PMC - PubMed Central. NIH National Library of Medicine. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. NIH National Library of Medicine. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - Sci-Hub. Sci-Hub. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A palladium precatalyst for direct arylation polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 7. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
catalyst selection for efficient Buchwald-Hartwig amination of 2-Ethoxy-4-iodopyridine
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination
Topic: Efficient Catalyst Selection for the Buchwald-Hartwig Amination of 2-Ethoxy-4-iodopyridine
Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions requires both a deep mechanistic understanding and practical, field-proven knowledge. This guide is designed to provide you, our fellow researchers and drug development professionals, with targeted insights for the successful amination of this compound, a substrate class known for its unique challenges.
The following sections are structured in a question-and-answer format to directly address common queries and troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for Buchwald-Hartwig amination?
The difficulty with this substrate arises from a combination of electronic and structural factors. The pyridine nitrogen's lone pair can coordinate with the palladium catalyst. This coordination can sequester the metal, forming a stable, off-cycle complex that inhibits catalytic activity.[1][2] Furthermore, the 2-ethoxy group makes the pyridine ring electron-rich, which can affect the rates of key steps in the catalytic cycle. While the carbon-iodine bond is highly reactive and readily undergoes oxidative addition, a slow turnover due to catalyst inhibition can lead to side reactions.[3][4]
Q2: What are the most critical parameters to consider when developing a protocol for this specific reaction?
Success hinges on the careful selection of four interconnected components:
-
Palladium Precursor: The source of palladium, whether a Pd(0) or Pd(II) salt, or a more advanced pre-catalyst.
-
Ligand: Arguably the most crucial factor, as it dictates the catalyst's stability, activity, and selectivity.[1]
-
Base: Essential for deprotonating the amine coupling partner to generate the active nucleophile.[5][6]
-
Solvent: Must be anhydrous and capable of solubilizing all reaction components, while also influencing the stability of catalytic intermediates.[1][5]
Optimizing these parameters in concert is key to overcoming the substrate-specific challenges.
Q3: How do I choose the right palladium source and, more importantly, the right ligand?
For challenging substrates like this compound, the ligand's architecture is paramount. You need a ligand that is both sterically bulky and electron-rich.
-
Expertise & Experience: The bulkiness of the ligand serves a dual purpose: it promotes the final, product-releasing reductive elimination step and, critically, it creates a protective pocket around the palladium center.[6] This steric shielding physically hinders the pyridine nitrogen from coordinating to the palladium, thus preventing catalyst deactivation.[2] Electron-rich ligands enhance the rate of oxidative addition.
-
Recommended Ligands: For heteroaryl amines, the Buchwald family of biaryl phosphine ligands is an excellent starting point. Consider ligands such as XPhos , SPhos , or RuPhos .[2] These have consistently shown high performance in couplings of electron-rich and sterically demanding substrates. Josiphos-type ligands are also highly effective for this class of transformation.[7]
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species, which can sometimes be inconsistent. For better reproducibility, especially during methods development, we strongly recommend using a pre-catalyst, such as an XPhos Pd G3 or SPhos Pd G4 . These pre-catalysts ensure a more reliable and efficient generation of the active LPd(0) catalyst upon exposure to a base.[4][8]
Q4: What is the role of the base, and which one is optimal for this system?
The base's primary role is to deprotonate the amine, forming the palladium amido complex that is essential for the catalytic cycle.[5][6] The choice of base is not trivial; its strength, solubility, and steric profile can significantly impact the reaction's success.
-
Trustworthiness: For this reaction, a strong, non-nucleophilic base is required. We recommend starting with sodium tert-butoxide (NaOtBu ). It is a robust base that is effective in a wide range of Buchwald-Hartwig reactions.[4] Alternatives include potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ), which can be beneficial if your substrate has base-sensitive functional groups.[9][10] However, weaker bases may require higher reaction temperatures or longer times.[11] It is critical that the base is anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.[9]
Q5: Which solvent should I use?
The solvent must be anhydrous and thoroughly deoxygenated. Oxygen can irreversibly oxidize both the phosphine ligand and the active Pd(0) catalyst, killing the reaction.[9]
-
Recommended Solvents: Aprotic, non-polar to moderately polar solvents are standard. Toluene and 1,4-dioxane are the most common and reliable choices for this type of coupling.[1] Tetrahydrofuran (THF) can also be used, but its lower boiling point limits the accessible temperature range.
Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
This is the most common issue and typically points to a problem with the catalyst's activity or stability.
-
Question: I've set up my reaction with this compound, my amine, Pd(OAc)₂, a ligand, and NaOtBu in toluene, but I'm seeing only starting material after several hours. What went wrong?
-
Answer & Troubleshooting Steps:
-
Check for an Inert Atmosphere: This reaction is highly sensitive to oxygen.[1] Ensure your solvent was properly degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).
-
Evaluate the Catalyst System: If you are using a simple Pd(II) source, the in situ activation might be failing.
-
Action: Switch to a palladium pre-catalyst (e.g., XPhos Pd G3). This provides a much more reliable source of the active Pd(0) catalyst.[9]
-
-
Increase Ligand Bulk: Your chosen ligand may not be bulky enough to prevent pyridine inhibition.
-
Action: If you started with a less hindered ligand, switch to a bulkier one like XPhos or RuPhos .[2]
-
-
Increase Catalyst Loading: While undesirable for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome minor inhibition or deactivation pathways.[9]
-
Verify Reagent Quality: Ensure the amine is pure and the base is anhydrous.[9] Old bottles of NaOtBu can absorb moisture, reducing their efficacy.
-
Problem 2: I'm observing significant side products, primarily the hydrodehalogenated starting material (2-ethoxypyridine).
The formation of 2-ethoxypyridine indicates that the iodine has been replaced by a hydrogen atom. This side reaction, known as hydrodehalogenation, can compete with the desired amination.
-
Question: My reaction is converting the this compound, but a major byproduct is 2-ethoxypyridine. How can I suppress this?
-
Answer & Mechanistic Insight: Hydrodehalogenation can arise from several pathways, but a common one involves a competing β-hydride elimination from the palladium-amido intermediate, which ultimately releases the dehalogenated arene.[12] The goal is to favor the C-N reductive elimination over this side reaction.
-
Action 1: Ligand Choice: The electronic and steric properties of the ligand heavily influence the rate of reductive elimination. Bulky, electron-rich biarylphosphine ligands are known to accelerate this step, outcompeting side reactions. If you are not already using one, switch to a ligand like XPhos or BrettPhos .[6]
-
Action 2: Lower the Temperature: Sometimes, the side reactions have a higher activation energy than the desired coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[1]
-
Action 3: Check Your Amine: If your amine has β-hydrogens, it can be the source of the hydride. While often unavoidable, ensuring a slight excess of the amine can sometimes help push the equilibrium towards the desired product.
-
Problem 3: The reaction is very sluggish or stalls before reaching full conversion.
-
Question: My reaction starts well, but it seems to stop at ~50% conversion, even after 24 hours. What's causing this?
-
Answer & Troubleshooting Steps: A stalling reaction often signifies gradual catalyst deactivation or product inhibition.
-
Action 1: Re-evaluate the Base: The choice of base and its interaction with the solvent is crucial. In nonpolar solvents like toluene, an anionic base is needed to efficiently deprotonate the palladium-amine complex.[5] If NaOtBu is not effective, consider switching to a different strong base like Lithium bis(trimethylsilyl)amide (LiHMDS).
-
Action 2: Consider a Different Solvent: Solvent polarity can influence catalyst stability.[5] Switching from toluene to 1,4-dioxane may alter the reaction kinetics and prevent catalyst decomposition pathways that lead to stalling.
-
Action 3: Use a Pre-catalyst: As mentioned before, inconsistent catalyst activation can lead to a lower-than-expected concentration of the active catalyst, causing the reaction to appear sluggish. A reliable pre-catalyst is the best solution.[9]
-
Data & Protocols
Recommended Catalyst Systems for this compound Amination
| Catalyst System ID | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | General Applicability |
| BH-1 (Robust Start) | XPhos Pd G3 (2%) | - | NaOtBu (1.4) | Toluene | 100-110 | Excellent for a wide range of primary and secondary amines. Highly reliable. |
| BH-2 (Milder Base) | SPhos Pd G4 (2%) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | Useful for substrates with base-sensitive functional groups. |
| BH-3 (Classic System) | Pd₂(dba)₃ (1%) | XPhos (2.2%) | NaOtBu (1.4) | Toluene | 100-110 | A cost-effective option if pre-catalysts are unavailable. Requires careful setup. |
| BH-4 (Alternative) | [Pd(allyl)Cl]₂ (1%) | RuPhos (2.5%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | Good alternative system, particularly effective for challenging heteroaryl couplings. |
General Experimental Protocol
This protocol is a starting point and should be optimized for your specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl iodide)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, the amine (if solid), XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Through the septum, add the anhydrous, degassed toluene, followed by the amine (if liquid), using a syringe.
-
Heating: Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision tree for catalyst system selection.
References
-
Håkansson, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
- BenchChem. (2025).
-
Håkansson, M., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Czerwieniec, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. BenchChem.
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Hartwig, J. F., et al. (n.d.).
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
- Kashani, S. K., et al. (n.d.).
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in the Synthesis of 2-Ethoxy-4-iodopyridine
Welcome to the technical support resource for the synthesis of 2-Ethoxy-4-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will move beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights to help you anticipate, identify, and manage common impurities. Our goal is to empower you with the expertise to ensure the synthesis is robust, reproducible, and yields a product of the highest purity.
Section 1: Synthetic Pathway and Core Principles
The most prevalent and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride or bromide) at the C2 position of the pyridine ring by an ethoxide nucleophile.
The general transformation is outlined below:
Caption: General SNAr pathway for this compound synthesis.
Core Principle of Reactivity: The reaction hinges on the electron-deficient nature of the pyridine ring, which is further accentuated by the electronegativity of the ring nitrogen and the halogen at the C2 position. This makes the C2 carbon susceptible to attack by strong nucleophiles like sodium ethoxide. The reaction of 4-chloropyridine with sodium ethoxide is a classic example of nucleophilic substitution on a heterocyclic ring[1]. The choice of the leaving group at the C2 position (Cl vs. Br) influences reaction kinetics; bromo-pyridines are generally more reactive than their chloro- counterparts due to the weaker C-Br bond[2].
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification, presented in a practical question-and-answer format.
| Impurity ID | Potential Impurity | Source | Mitigation & Removal Strategy |
| IMP-01 | Unreacted 2-Halo-4-iodopyridine | Incomplete reaction | Increase reaction time/temperature; use a slight excess of sodium ethoxide; ensure anhydrous conditions. Easily separated by column chromatography. |
| IMP-02 | 2-Hydroxy-4-iodopyridine | Presence of water/hydroxide in the reaction | Use absolute ethanol and freshly prepared or high-quality commercial sodium ethoxide. Remove via column chromatography (will be more polar than the product). |
| IMP-03 | Isomeric Ethoxy-iodopyridines | Isomeric impurities in the 2-Halo-4-iodopyridine starting material | Source high-purity starting materials. Separation is challenging and requires high-resolution chromatography with a shallow elution gradient. |
| IMP-04 | 2,4-Diethoxypyridine | Halogen exchange at C4 followed by substitution | Avoid high temperatures and prolonged reaction times. Use a less nucleophilic solvent if possible. Control stoichiometry carefully. |
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-4-iodopyridine. What are the likely causes?
A: This is a common issue often rooted in the potency of your nucleophile or suboptimal reaction conditions.
-
Cause & Explanation:
-
Deactivated Sodium Ethoxide: Sodium ethoxide is highly hygroscopic. Moisture in the air or in your solvent will convert it to sodium hydroxide, which is a less effective nucleophile for this SNAr reaction and introduces the risk of forming the 2-hydroxy byproduct (IMP-02).
-
Insufficient Temperature: While the reaction proceeds, it often requires heating to achieve a reasonable rate. For less reactive substrates like 2-chloro-4-iodopyridine, refluxing in ethanol is common.
-
Stoichiometry: An insufficient amount of sodium ethoxide (less than 1.0 equivalent) will naturally lead to an incomplete reaction.
-
-
Expert Recommendations:
-
Ensure Anhydrous Conditions: Use absolute (anhydrous) ethanol. If preparing the ethoxide in situ from sodium metal, ensure the sodium is clean and the ethanol is dry. If using a commercial solution, confirm its molarity and handle it under an inert atmosphere (Nitrogen or Argon).
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium ethoxide to drive the reaction to completion.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring by TLC. Refluxing is often necessary to ensure full conversion.
-
Q2: I've successfully consumed the starting material, but my crude product shows a highly polar byproduct on the TLC plate that stains differently. Could this be the hydroxy-pyridine?
A: Yes, that is the most probable identity. The formation of 2-Hydroxy-4-iodopyridine (IMP-02) is a direct consequence of water contamination.
-
Cause & Explanation: As mentioned above, any moisture reacts with sodium ethoxide to form sodium hydroxide (NaOH). The hydroxide ion (OH⁻) then competes with the ethoxide ion (EtO⁻) as the nucleophile, attacking the C2 position to form the hydroxy byproduct. Due to the -OH group, this impurity is significantly more polar than your desired ethoxy product and will have a much lower Rf value on a normal-phase silica TLC plate.
-
Expert Recommendations:
-
Prevention: The best strategy is prevention through rigorous adherence to anhydrous techniques.
-
Purification: This impurity is typically easy to remove. During aqueous workup, most of it will remain in the aqueous layer if the pH is basic. Any remaining amount can be readily separated using flash column chromatography, as it will adhere much more strongly to the silica gel than the desired product.
-
Q3: My product appears to be degrading or streaking during silica gel column chromatography. Why is this happening?
A: Pyridine derivatives, especially those with electron-donating groups like ethoxy, can be sensitive to the acidic nature of standard silica gel.
-
Cause & Explanation: The silica surface contains acidic silanol groups (Si-OH). The basic nitrogen atom of your pyridine product can interact strongly with these sites, leading to peak tailing, streaking, and in some cases, acid-catalyzed decomposition on the column. This can result in significant yield loss and poor separation.
-
Expert Recommendations:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the column eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites and ensures smooth elution of your product.
-
Use an Alternative Stationary Phase: If the product is extremely sensitive, consider using neutral alumina as your stationary phase instead of silica gel.
-
Minimize Contact Time: Perform the chromatography as efficiently as possible. Do not let the purified product sit on the column for an extended period.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Is it better to use 2-chloro-4-iodopyridine or 2-bromo-4-iodopyridine as the starting material? Both are viable. 2-bromo-4-iodopyridine is typically more reactive, which may allow for milder reaction conditions (lower temperature or shorter reaction time). However, 2-chloro-4-iodopyridine is often more cost-effective and readily available. Your choice may depend on a balance of reaction efficiency and raw material cost.
FAQ 2: Can I use other bases besides sodium ethoxide? Sodium ethoxide in ethanol is ideal because the solvent and the base are matched, preventing trans-etherification side reactions. Using a different base, like sodium methoxide in ethanol, could lead to a mixture of 2-methoxy and 2-ethoxy products. Strong, non-nucleophilic bases like sodium hydride (NaH) can be used to deprotonate ethanol in situ, but this adds a step and requires careful handling of flammable hydrogen gas. For simplicity and purity, sodium ethoxide is the standard.
FAQ 3: How should I store the final this compound product? Iodinated aromatic compounds can be sensitive to light and may slowly degrade over time, releasing iodine.[3][4] It is best to store the purified product in an amber vial or a flask wrapped in aluminum foil, in a cool, dark place. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-4-iodopyridine
Materials:
-
2-Chloro-4-iodopyridine (1.0 eq)
-
Sodium metal (1.2 eq) or 21% w/w Sodium Ethoxide in Ethanol solution (1.2 eq)
-
Absolute Ethanol (Anhydrous)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial solution): To a flame-dried round-bottom flask under an inert atmosphere (N₂), add absolute ethanol. Carefully add small, clean pieces of sodium metal (1.2 eq) portion-wise. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature.
-
Reaction Setup: To the solution of sodium ethoxide, add 2-chloro-4-iodopyridine (1.0 eq) dissolved in a minimal amount of absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Neutralize the mixture to pH ~7 by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Expert Tip: Add ~1% triethylamine to your solvent system to deactivate the silica gel and prevent product degradation[5].
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Final Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure this compound as a crystalline solid or oil.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. BenchChem.
- Lin, H.-S., & Lin, W.-C. (2005). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. Journal of the Chinese Chemical Society, 52(4), 747-750.
- ChemicalBook. (n.d.). 2-Chloro-4-iodopyridine CAS#: 153034-86-7. ChemicalBook.
- Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Organic Chemistry Research, 5(1), 73-79.
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235.
-
Brainly.in. (2020). The reaction of 4-chloropyridine with sodium etoxide is example of. Brainly.in. Available from: [Link]
-
Science.gov. (n.d.). halogen exchange reaction: Topics by Science.gov. Science.gov. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. BenchChem.
Sources
Technical Support Center: Improving Regioselectivity of Reactions with 2-Ethoxy-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 2-Ethoxy-4-iodopyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific challenges you may encounter when working with this compound, focusing on common cross-coupling and metalation reactions.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Question: My cross-coupling reaction with this compound is yielding a mixture of C4- and C2-substituted products, with the desired C4 isomer being the minor product. How can I improve the regioselectivity?
Answer: This is a common challenge. The observed regioselectivity in palladium-catalyzed cross-coupling reactions is a delicate balance of electronic and steric factors, as well as reaction kinetics. For dihalogenated pyridines, the halide at the C2 position is often more reactive due to the electron-withdrawing nature of the adjacent nitrogen atom.[1] However, with a C4-iodo substituent, we can exploit the inherent reactivity difference between the C-I and C-OR bonds.
Causality and Strategic Solutions:
The key to achieving high C4 selectivity lies in leveraging the significantly lower bond dissociation energy of the C-I bond compared to the C-O bond of the ethoxy group, which makes the C-I bond more susceptible to oxidative addition by the palladium(0) catalyst.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
The Problem: The choice of palladium precursor and, more critically, the ligand, can dramatically influence the outcome. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor reaction at the less sterically hindered C4 position.[3][4]
-
The Solution:
-
For Suzuki reactions , consider using catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a bulky ligand such as P(t-Bu)₃ or an NHC ligand like IPr.[4] These sterically demanding ligands can disfavor approach to the more hindered C2 position.
-
For Sonogashira reactions , standard conditions using Pd(PPh₃)₄ and a copper(I) co-catalyst at room temperature are often highly selective for the C-I bond.[2][5]
-
For Buchwald-Hartwig amination , using a bulky biarylphosphine ligand (e.g., XPhos, SPhos) can enhance selectivity for the C4 position. The reaction of 2-fluoro-4-iodopyridine has shown exclusive amination at the 4-position, suggesting a similar preference for this compound.[6]
-
-
-
Reaction Temperature:
-
The Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the undesired C2-functionalization, leading to a loss of selectivity.
-
The Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For Sonogashira couplings, room temperature is often sufficient to achieve high selectivity for the C-I bond.[5][7] For Suzuki and Buchwald-Hartwig reactions, start with gentle heating (e.g., 50-60 °C) and monitor the reaction closely.
-
-
Base and Solvent Effects:
-
The Problem: The choice of base and solvent can influence the catalyst's activity and stability, thereby affecting regioselectivity.
-
The Solution:
-
For Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required.[8]
-
Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. The optimal choice will depend on the specific reaction and should be screened.
-
-
Issue 2: Competing ortho-Lithiation at C3 or C5 Instead of Halogen-Metal Exchange at C4
Question: I am attempting a lithium-halogen exchange at the C4-iodo position, but I am observing significant amounts of products resulting from deprotonation at the C3 or C5 positions. How can I favor the desired C4 functionalization?
Answer: This issue arises from the directing effect of the 2-ethoxy group and the pyridine nitrogen, which can promote ortho-lithiation. The ethoxy group is a known directing metalating group (DMG), which can direct organolithium bases to deprotonate the adjacent C3 position.[9][10]
Causality and Strategic Solutions:
To achieve selective C4 functionalization via a lithiated intermediate, conditions must favor the kinetically faster lithium-halogen exchange over the thermodynamically favored, but slower, directed ortho-metalation.
Troubleshooting Steps:
-
Choice of Organolithium Reagent:
-
The Problem: Highly basic and less sterically hindered organolithiums like n-BuLi can readily act as a base for deprotonation.
-
The Solution: Use a less basic and more sterically hindered organolithium reagent like t-BuLi. The bulkiness of t-BuLi can disfavor its approach to the C3 proton, which is sterically shielded by the ethoxy group.
-
-
Reaction Temperature and Time:
-
The Problem: Lithium-halogen exchange is typically very fast, even at low temperatures. In contrast, directed ortho-metalation often requires higher temperatures or longer reaction times.
-
The Solution: Perform the reaction at a very low temperature (e.g., -78 °C) and quench the reaction with the electrophile as soon as the lithium-halogen exchange is complete (monitor by TLC or LC-MS). This minimizes the time for the competing deprotonation to occur.
-
-
Solvent:
-
The Problem: Coordinating solvents like THF can stabilize the organolithium reagent and influence its reactivity profile.
-
The Solution: While THF is common, consider less coordinating solvents like diethyl ether or hexane, which may alter the aggregation state and reactivity of the organolithium reagent in favor of halogen exchange.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the positions on the this compound ring in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for leaving groups in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[5] Therefore, the C4-I bond is significantly more reactive than the C2-ethoxy bond, which is generally unreactive under these conditions. The primary competition for reactivity would be potential C-H activation at other positions on the ring, but this is usually much less favorable than oxidative addition into the C-I bond.
Q2: Can the pyridine nitrogen interfere with the palladium catalyst?
A2: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[11] This is often referred to as the "2-pyridyl problem".[12] However, the use of appropriate ligands, particularly bulky electron-rich phosphines or NHC ligands, can mitigate this issue by competing for coordination sites on the palladium.
Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A3: While the classic Sonogashira coupling uses a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous.[2][13] Copper-free Sonogashira reactions can reduce the formation of alkyne homocoupling (Glaser coupling) byproducts.[5] These conditions often employ a palladium catalyst with bulky, electron-rich ligands like P(t-Bu)₃ and a base such as K₂CO₃ or Cs₂CO₃.[2]
Q4: How can I confirm the regioselectivity of my product?
A4: The most definitive method for confirming the regioselectivity is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships between the newly introduced group and the protons on the pyridine ring. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.
Data Summary Table
| Reaction Type | Preferred Catalyst/Ligand System | Key Conditions for C4-Selectivity | Potential Side Reactions |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃ or IPr | Low temperature (50-80 °C), K₂CO₃ or Cs₂CO₃ base | C2-coupling at higher temperatures, Protodeboronation of boronic acid |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI (or Copper-free: Pd(P(t-Bu)₃)₂) | Room temperature, Anaerobic conditions | Alkyne homocoupling (Glaser coupling) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or SPhos | NaOt-Bu or K₃PO₄ base, Anhydrous conditions | C2-amination at higher temperatures |
| Lithiation/Functionalization | t-BuLi | Low temperature (-78 °C), Short reaction time | ortho-lithiation at C3, Addition to the pyridine ring |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4
This protocol describes a general procedure for the C4-selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at C4
This protocol provides a method for the highly selective Sonogashira coupling at the C4-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (degassed)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing regioselective C4-functionalization.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.).
- PubMed. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015).
- EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- Directed (ortho) Metallation. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Dearomatization of pyridines at C4- and C5-positions.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- National Institutes of Health. (n.d.). A General Solution for the 2-Pyridyl Problem.
- Andrew G Myers Research Group. (n.d.). ortho metalation.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.
- Sci-Hub. (n.d.). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies.
- RSC Publishing. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
-
National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Semantic Scholar. (n.d.). A General Solution for the 2-Pyridyl Problem.
- Wikipedia. (n.d.). Directed ortho metalation.
- National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Wikipedia. (n.d.). Sonogashira coupling.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.).
- PubMed. (2015). Stereoselective and Regiodivergent Allylic Suzuki-Miyaura Cross-Coupling of 2-Ethoxydihydropyranyl Boronates: Synthesis and Confirmation of Absolute Stereochemistry of Diospongin B.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Technical Support Center: Large-Scale Synthesis and Purification of 2-Ethoxy-4-iodopyridine
Welcome to the technical support center for the large-scale synthesis and purification of 2-Ethoxy-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this key chemical intermediate.
I. Synthesis of this compound: Troubleshooting Guide
The synthesis of this compound on a large scale can be approached through several synthetic routes. A common and effective method involves the ethoxylation of a corresponding 2-halopyridine followed by iodination, or the direct iodination of 2-ethoxypyridine. Another route involves the substitution of a halogen at the 2-position with an ethoxy group on a pre-iodinated pyridine ring.[1][2] Each approach has its own set of challenges that can impact yield, purity, and scalability.
Diagram: Synthetic Workflow for this compound
Caption: A high-level workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My ethoxylation of 2-chloro-4-iodopyridine is sluggish and gives low yields. What are the likely causes and solutions?
A1: Incomplete reaction is a common issue. Here's a breakdown of potential causes and how to address them:
-
Insufficiently Anhydrous Conditions: Sodium ethoxide is highly reactive with water. Any moisture in your solvent (e.g., ethanol, DMF) or on your glassware will consume the reagent, leading to lower yields.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Poor Quality Sodium Ethoxide: The quality of commercial sodium ethoxide can vary. Older or improperly stored reagent may be less active.
-
Solution: Consider preparing fresh sodium ethoxide by reacting sodium metal with anhydrous ethanol. This ensures maximum reactivity.
-
-
Inadequate Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate.[3]
-
Solution: Try heating the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Q2: I'm observing significant byproduct formation during the iodination of 2-ethoxypyridine. How can I improve the regioselectivity for the 4-position?
A2: Direct iodination of pyridine rings can sometimes lead to a mixture of isomers.[4][5] Improving selectivity is key:
-
Choice of Iodinating Agent: The reactivity and steric bulk of the iodinating agent play a crucial role.
-
Solution: Iodine monochloride (ICl) is often a good choice for achieving iodination at the 4-position of electron-rich pyridines.[6] N-Iodosuccinimide (NIS) in the presence of an acid catalyst can also provide good selectivity.
-
-
Reaction Conditions: Temperature and solvent can influence the position of iodination.
Q3: My large-scale iodination reaction is showing poor conversion. What factors should I investigate?
A3: Scaling up reactions can introduce new challenges. Here's what to look for:
-
Inefficient Mixing: In large reactors, ensuring homogenous mixing of reagents is critical. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing throughout the reaction vessel.
-
-
Slow Reagent Addition: The rate of addition of the iodinating agent can be critical. Adding it too quickly can lead to side reactions and temperature control issues.
-
Solution: Add the iodinating agent portion-wise or via a syringe pump over an extended period to maintain better control over the reaction.
-
-
Decomposition of Iodinating Agent: Some iodinating agents are sensitive to light and moisture.
-
Solution: Protect the reaction from light and ensure all reagents and solvents are dry.
-
II. Purification of this compound: Troubleshooting Guide
Purification is a critical step to obtain this compound with the high purity required for pharmaceutical applications. The primary methods are column chromatography and recrystallization.
Diagram: Purification Troubleshooting Logic
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-4-iodopyridine and 2-bromo-4-ethoxypyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. Substituted pyridines are ubiquitous scaffolds in medicinal chemistry and materials science, and their functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated pyridine intermediates: 2-Ethoxy-4-iodopyridine and 2-bromo-4-ethoxypyridine . Supported by established chemical principles and analogous experimental data, this document will elucidate the fundamental differences in their performance in cornerstone palladium-catalyzed cross-coupling reactions, thereby empowering chemists to make informed decisions in substrate selection and reaction design.
Executive Summary: The Decisive Role of the Halogen
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend directly correlated with the bond dissociation energies (BDEs) of the respective C-X bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-determining step of the catalytic cycle, more readily than the stronger C-Br bond. Consequently, This compound is inherently more reactive than 2-bromo-4-ethoxypyridine under identical reaction conditions. This heightened reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times for the iodo-analogue.
Foundational Principles: Understanding Reactivity
The disparate reactivity of aryl iodides and bromides is a cornerstone of modern cross-coupling chemistry. The C-I bond is longer and weaker (BDE ~213 kJ/mol) compared to the C-Br bond (BDE ~285 kJ/mol), facilitating its cleavage during the oxidative addition step of the catalytic cycle.[1] This fundamental difference allows for chemoselective functionalization in dihalogenated substrates and dictates the choice of reaction parameters for mono-halogenated compounds.
Comparative Performance in Key Cross-Coupling Reactions
While direct head-to-head comparative studies for this compound and 2-bromo-4-ethoxypyridine are not extensively consolidated in the literature, a wealth of data on analogous systems allows for a robust predictive comparison. The following sections will detail the expected performance of each substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki coupling under milder conditions than its bromo counterpart.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-bromo-4-ethoxypyridine | Rationale & Insights |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, bulky phosphine ligands (e.g., SPhos) | While standard catalysts are effective for the iodo-substrate, the less reactive bromo-analogue may require more sophisticated, electron-rich, and bulky ligands to facilitate oxidative addition. |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | The lower activation energy for the C-I bond cleavage allows for coupling at significantly lower temperatures. |
| Reaction Time | 1-6 hours | 6-24 hours | Faster kinetics are anticipated for the iodo-pyridine. |
| Typical Yield | >90% | 70-90% | Under optimized conditions, both substrates can provide good to excellent yields, but achieving high yields with the bromo-substrate may require more rigorous optimization of catalyst, ligand, and base.[2] |
| Choice of Base | K₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ | A stronger base may be beneficial for the less reactive bromo-substrate to promote the formation of the active boronate species.[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is particularly pronounced in this reaction.[3][4]
Table 2: Predicted Comparative Performance in Sonogashira Coupling
| Parameter | This compound | 2-bromo-4-ethoxypyridine | Rationale & Insights |
| Typical Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI | The standard Sonogashira catalyst system is generally effective for both, but higher catalyst loading might be needed for the bromo-substrate.[3][5] |
| Reaction Temperature | Room Temperature | 50 °C to 100 °C | The coupling of aryl iodides often proceeds efficiently at ambient temperature, whereas aryl bromides typically require heating.[4] |
| Reaction Time | 2-8 hours | 12-36 hours | A significant difference in reaction time is expected, reflecting the disparate rates of oxidative addition. |
| Typical Yield | >85% | 60-85% | Higher yields are generally obtained with the more reactive iodo-substrate. Side reactions, such as Glaser coupling of the alkyne, can become more prevalent with longer reaction times and higher temperatures required for the bromo-analogue. |
| Base | Et₃N, i-Pr₂NH | Et₃N, DIPA | An amine base is standard for Sonogashira couplings.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial in this reaction, especially when dealing with less reactive aryl halides.[6][7]
Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 2-bromo-4-ethoxypyridine | Rationale & Insights |
| Typical Catalyst System | Pd₂(dba)₃ with ligands like Xantphos or BINAP | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands like BrettPhos or RuPhos | While second-generation biaryl phosphine ligands are effective for iodo-pyridines, the more challenging bromo-pyridines often benefit from the use of more advanced, sterically hindered dialkylbiaryl phosphine ligands to promote efficient C-N bond formation.[6][8] |
| Reaction Temperature | 80 °C to 100 °C | 100 °C to 120 °C | Higher temperatures are generally required for the amination of aryl bromides compared to aryl iodides. |
| Reaction Time | 4-12 hours | 12-24 hours | The increased reactivity of the iodo-substrate leads to shorter reaction times. |
| Typical Yield | >80% | 65-85% | High yields are achievable for both substrates, but the conditions for the bromo-analogue are typically more forcing. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the active catalyst.[9] |
Experimental Protocols: Representative Methodologies
The following are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These are generalized procedures based on literature precedents for similar substrates and should be optimized for specific coupling partners.
Representative Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C for the iodo-substrate, 100 °C for the bromo-substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an argon atmosphere, add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise with stirring.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for the iodo-substrate, 60-80 °C for the bromo-substrate).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Representative Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (2-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the halopyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C for the iodo-substrate, 110 °C for the bromo-substrate).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization of Key Processes
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the comparative experimental analysis of the two halopyridines.
Synthesis and Availability
Both this compound and 2-bromo-4-ethoxypyridine are accessible through multi-step synthetic sequences. A common strategy involves the initial synthesis of a substituted 2-aminopyridine, followed by a Sandmeyer-type reaction to introduce the halogen. For instance, 2-amino-4-ethoxypyridine can be diazotized in the presence of a bromide or iodide source to yield the respective halopyridines. The synthesis of 2-bromo-4-ethoxypyridine can also be achieved from 2,4-dibromopyridine through nucleophilic substitution with sodium ethoxide, although regioselectivity can be a challenge. The iodo-analogue is often prepared from the corresponding amine or via halogen exchange from a more readily available halide. Due to the higher cost of iodine-containing reagents, this compound may be more expensive than its bromo counterpart, a factor that must be weighed against its superior reactivity.
Conclusion and Recommendations
The choice between this compound and 2-bromo-4-ethoxypyridine should be guided by the specific requirements of the synthetic target and the desired reaction efficiency.
-
For rapid, high-yielding couplings under mild conditions , this compound is the superior choice. Its high reactivity makes it ideal for sensitive substrates and for minimizing reaction times and energy consumption.
-
When cost is a primary concern and more forcing conditions are tolerable , 2-bromo-4-ethoxypyridine represents a viable alternative. However, researchers must be prepared to invest more effort in optimizing reaction conditions, particularly the catalyst and ligand system, to achieve comparable results to the iodo-analogue.
References
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023, December 28). Sonogashira coupling. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
- Palio, L., Bru, F., Ruggiero, T., Bourda, L., Van Hecke, K., & Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
- Myers, A. (2014, February 6). The Suzuki Reaction. Chem 115.
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Palio, L., Bru, F., Ruggiero, T., Bourda, L., Van Hecke, K., & Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
-
ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved January 20, 2026, from [Link]
- Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79.
-
Organic Syntheses. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Retrieved January 20, 2026, from [Link]
-
Compound Interest. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). A kind of method for synthesizing 2 ethoxy pyridines.
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved January 20, 2026, from [Link]
-
HETEROCYCLES. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved January 20, 2026, from [Link]
- Al-Zoubi, R. M., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions, 47(39), 13914-13923.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11).
-
Wikipedia. (2023, December 19). Suzuki reaction. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved January 20, 2026, from [Link]
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A Comparative Study of 2-Alkoxy-4-Halopyridines in Suzuki Coupling: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction standing as a paramount tool for the formation of C-C bonds. Among the vast array of pyridine building blocks, 2-alkoxy-4-halopyridines offer a unique combination of electronic properties and synthetic handles, making them valuable substrates in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth comparative analysis of the performance of 2-alkoxy-4-chloropyridines and their bromo- and iodo- counterparts in Suzuki coupling reactions, supported by mechanistic insights and representative experimental data.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity among 2-alkoxy-4-halopyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br and C-I bonds, making it less susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[1][2] This inherent stability renders chloropyridines less reactive than their bromo and iodo analogs.[1]
This disparity in bond dissociation energy means that Suzuki couplings of 2-alkoxy-4-chloropyridines often necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and more sophisticated and active catalytic systems to achieve yields comparable to their bromo- and iodo- counterparts.[2]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-alkoxy-4-halopyridine. This step is typically the slowest and is more facile for C-I and C-Br bonds than for C-Cl bonds.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The electron-donating nature of the 2-alkoxy group increases the electron density of the pyridine ring, which can slightly deactivate the C-X bond towards oxidative addition compared to an unsubstituted halopyridine. However, this effect is generally less significant than the inherent reactivity difference between the halogens themselves.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct, large-scale comparative study is not available in the literature, we can synthesize data from various sources on analogous systems to provide a clear picture of the expected performance of 2-alkoxy-4-halopyridines in Suzuki coupling.
| Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Typical Yield (%) | Reference(s) |
| 2-Methoxy-4-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 / 18 | 70-85 | [3] (inferred) |
| 2-Ethoxy-4-chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) / XPhos (6) | K₃PO₄ | Dioxane | 100 / 24 | 65-80 | [3] (inferred) |
| 2-Methoxy-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 / 12 | 85-95 | [4] (analogous) |
| 2-Ethoxy-4-bromopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 / 8 | 88-98 | [4] (analogous) |
| 2-Methoxy-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 / 4 | >95 | [5] (analogous) |
Analysis of the Data:
The data clearly illustrates that while high yields can be achieved with 2-alkoxy-4-chloropyridines, it often requires more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands like SPhos and XPhos.[3] In contrast, the more reactive 2-alkoxy-4-bromopyridines can often be coupled effectively with more traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under milder conditions and in shorter reaction times.[4] The 2-alkoxy-4-iodopyridines are the most reactive, allowing for very efficient coupling even with less active catalysts and at lower temperatures.[5]
The choice of the alkoxy group (methoxy vs. ethoxy) is expected to have a minor electronic effect on the reaction, with both being electron-donating. Steric hindrance from a bulkier alkoxy group could potentially influence the approach of the catalyst, but in the case of methoxy and ethoxy, this difference is generally negligible.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 2-alkoxy-4-halopyridines. These should be considered as starting points and may require optimization for specific substrates.
Figure 2: A generalized experimental workflow for a Suzuki coupling reaction.
Protocol 1: Suzuki Coupling of a 2-Alkoxy-4-chloropyridine
This protocol utilizes a highly active catalyst system suitable for the less reactive chloro-substrate.
Materials:
-
2-Alkoxy-4-chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the 2-alkoxy-4-chloropyridine, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a portion of the degassed toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a 2-Alkoxy-4-bromopyridine
This protocol uses a more conventional catalyst system suitable for the more reactive bromo-substrate.
Materials:
-
2-Alkoxy-4-bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the 2-alkoxy-4-bromopyridine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add the degassed dioxane and water.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The choice between a 2-alkoxy-4-chloro-, bromo-, or iodopyridine in a Suzuki coupling reaction is a trade-off between substrate cost and reactivity. The 2-alkoxy-4-chloropyridines are often more economical but require more specialized and active catalytic systems to achieve high yields. In contrast, the corresponding bromides and iodides are more reactive and can be coupled under milder conditions with more conventional catalysts. For drug development professionals and researchers, the selection will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired reaction conditions. With the appropriate choice of catalyst and reaction parameters, all three classes of 2-alkoxy-4-halopyridines can be effectively utilized to construct complex, biologically relevant molecules.
References
-
Koei Chemical Co., Ltd. "Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation." SUMITOMO KAGAKU 2005-II. [Link]
-
Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Scholarship @ Claremont, 2023. [Link]
-
Wade, J. V., & Krueger, C. A. "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids." Journal of Combinatorial Chemistry, 5(3), 267-272, 2003. [Link]
-
Kujawski, J., et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 214, 2018. [Link]
-
Zhang, P., et al. "Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides." PubMed, 2018. [Link]
-
Muthumari, S., & Ramesh, R. "Suzuki coupling of different chloropyridines with phenylboronic acids a." ResearchGate, 2019. [Link]
-
Vugts, D. J., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI, 2021. [Link]
-
Hussain, M., et al. "(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." ResearchGate, 2020. [Link]
-
Akkoç, M., et al. "Suzuki reactions of 2-bromopyridine with aryl boronic acids a." ResearchGate, 2020. [Link]
-
Le-Dey, R., et al. "A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions." National Institutes of Health, 2021. [Link]
-
Myers, A. G. "The Suzuki Reaction." Chem 115, 2014. [Link]
-
Molander, G. A., & Biolatto, B. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." National Institutes of Health, 2003. [Link]
-
Haidle, A., et al. "The Suzuki Reaction." Chem 115 Myers. [Link]
-
Hussain, M., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." MDPI, 2020. [Link]
-
Vugts, D. J., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Semantic Scholar, 2021. [Link]
-
Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." National Institutes of Health, 2023. [Link]
-
Le-Dey, R., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications, 2022. [Link]
-
Hussain, M., et al. "Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine." ResearchGate, 2012. [Link]
-
Hartwig, J. F., et al. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." ACS Publications, 2016. [Link]
Sources
The Alchemist's Proof: A Comparative Guide to Validating the Structure of 2-Ethoxy-4-iodopyridine Coupling Products
For the medicinal chemist, the 2-ethoxy-4-iodopyridine scaffold is a versatile starting point, a gateway to a multitude of novel molecular architectures. Its true value, however, is only realized through the successful and, most importantly, verified transformation into more complex derivatives via cross-coupling reactions. The creation of a new carbon-carbon or carbon-nitrogen bond at the 4-position is a moment of synthetic triumph, but it is immediately followed by a critical question: "Have I made what I think I have made?"
In the high-stakes world of drug development, ambiguity is the enemy. An incorrect structural assignment can invalidate countless downstream experiments, from biological screening to ADME/Tox profiling, leading to a catastrophic loss of time and resources. This guide is designed for researchers, scientists, and drug development professionals who understand that rigorous, multi-faceted structural validation is not a formality but the bedrock of scientific integrity. Here, we move beyond a simple recitation of techniques to offer a comparative analysis grounded in field-proven insights, explaining the causality behind experimental choices and providing the framework for a self-validating analytical workflow.
An Integrated Strategy for Unambiguous Structure Determination
The validation of a novel chemical entity is not a linear process but an iterative, evidence-gathering exercise. No single technique provides absolute proof. Instead, we rely on an orthogonal approach, where disparate methods converge on a single, unambiguous structural hypothesis. The workflow below illustrates a robust pathway from a crude reaction mixture to a fully characterized compound, forming a logical and self-validating system.
Caption: Integrated workflow for the synthesis and structural validation of a novel compound.
Comparative Analysis of Core Validation Techniques
The choice of analytical technique is driven by the specific question being asked at each stage of the validation process. The following sections compare the primary methods used to characterize the coupling products of this compound, detailing their principles, strengths, and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment and connectivity of atoms, allowing for a comprehensive mapping of the molecular structure.[1]
Expertise & Experience: For a substituted pyridine, ¹H NMR is the first port of call. The protons on the pyridine ring exhibit characteristic chemical shifts and coupling constants that are highly sensitive to the substitution pattern.[2] For a 4-substituted 2-ethoxypyridine, one would expect to see three distinct aromatic signals: a doublet for the proton at C6 (adjacent to the nitrogen), a doublet of doublets for the proton at C5, and a singlet-like signal (or narrow doublet) for the proton at C3. The introduction of a new group at C4 dramatically alters this pattern from the starting material. Two-dimensional (2D) NMR experiments are then employed to assemble the fragments. A COSY spectrum reveals proton-proton couplings, confirming adjacent protons, while HSQC and HMBC spectra correlate protons to their directly attached and long-range carbons, respectively. It is the HMBC spectrum that often provides the "smoking gun," showing a correlation from a proton on the newly introduced substituent to the C4 carbon of the pyridine ring, unequivocally confirming the site of coupling.
| NMR Experiment | Primary Information Gained | Typical Experiment Time | Relative Sample Conc. | Key Advantage |
| ¹H NMR | Proton environment, multiplicity (connectivity) | 1-5 minutes | Low | Fast, provides initial structural fingerprint. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | 15-60 minutes | Medium-High | Confirms carbon count and type (aliphatic, aromatic, carbonyl). |
| COSY | ¹H-¹H correlations (through-bond, 2-3 bonds) | 15-30 minutes | Medium | Maps out spin systems, confirms proton neighbors. |
| HSQC | ¹H-¹³C correlations (one bond) | 20-45 minutes | Medium | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C correlations (long-range, 2-4 bonds) | 1-3 hours | High | Establishes connectivity across quaternary carbons and heteroatoms. Crucial for regiochemistry. |
Experimental Protocol: Standard NMR Analysis Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified coupling product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent choice is compatible with the sample's solubility and does not have overlapping signals with key resonances.[3]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[4][5][6]
-
The sample height in the tube should be approximately 4-5 cm.[4]
-
-
Instrument Setup & Shimming:
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for high-quality data, especially for 2D experiments.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Check for purity and identify key signal regions.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum, setting the spectral width to cover both aliphatic and aromatic regions.
-
Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations over 2-3 bonds.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Reference the ¹³C spectrum accordingly.
-
Integrate the ¹H spectrum to determine proton ratios.
-
Analyze the 2D spectra to build a complete map of atomic connectivity and assign all proton and carbon signals.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry's primary role is to confirm the molecular weight of the target compound, providing immediate evidence of a successful reaction. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an exact mass, which can be used to determine the elemental composition.[7]
Expertise & Experience: For a coupling product of this compound, the first check is the molecular ion peak. If a Suzuki coupling with phenylboronic acid was performed, we expect to see the mass of the starting material minus iodine, plus a phenyl group. The isotopic pattern is also diagnostic; the loss of the iodine atom (monoisotopic) and the gain of a phenyl group (containing ¹²C and ¹³C) will result in a predictable isotopic distribution for the molecular ion [M+H]⁺ or [M]⁺˙. Fragmentation patterns, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), can provide further structural clues. For a 2-ethoxy-4-arylpyridine, common fragmentation pathways might include the loss of an ethylene molecule from the ethoxy group (a retro-Diels-Alder-type rearrangement) or cleavage of the bond between the pyridine and the newly added aryl group.[8][9][10]
| MS Technique | Principle | Information Gained | Typical Resolution | Key Advantage |
| LC-MS (Quadrupole) | Liquid Chromatography separation followed by mass analysis. | Molecular Weight, Purity (UV/TIC), Reaction Monitoring. | Unit Mass Resolution | High throughput, excellent for monitoring reaction progress and assessing purity. |
| GC-MS (EI) | Gas Chromatography separation, hard ionization. | Molecular Weight, Fragmentation Pattern. | Unit Mass Resolution | Provides reproducible fragmentation libraries for structural confirmation of known compounds. |
| LC-HRMS (TOF, Orbitrap) | LC separation with high-resolution mass analysis. | Exact Mass, Elemental Composition (Formula), Purity. | >10,000 | Unambiguously determines the molecular formula, a critical piece of evidence. |
Experimental Protocol: High-Resolution LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in a solvent compatible with the mobile phase.[11]
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is visible.
-
-
Instrument Setup:
-
Use a suitable UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Select a column appropriate for the analyte's polarity (e.g., C18 for most small organic molecules).
-
Develop a gradient elution method, typically using water and acetonitrile or methanol, often with 0.1% formic acid as an additive to promote ionization.
-
Calibrate the mass spectrometer using a known standard immediately before the run to ensure high mass accuracy.
-
-
Data Acquisition:
-
Set the ionization source (e.g., Electrospray Ionization, ESI) to positive ion mode, as pyridinic nitrogens are readily protonated.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 Da).
-
Set the instrument to acquire data at high resolution (>10,000 FWHM).
-
-
Data Analysis:
-
Extract the chromatogram and identify the peak corresponding to the product.
-
Generate the mass spectrum for this peak.
-
Use the instrument software to calculate the elemental composition from the measured exact mass of the molecular ion (e.g., [M+H]⁺).
-
Compare the calculated formula with the expected formula. A mass accuracy of < 5 ppm is considered excellent confirmation.
-
Single-Crystal X-ray Crystallography (SCXRD): The Absolute Arbiter
When absolute, irrefutable proof of structure is required, SCXRD is the gold standard.[12] It provides a three-dimensional map of electron density within a single crystal, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and stereochemistry.
Expertise & Experience: While incredibly powerful, SCXRD is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant bottleneck.[13] For novel 2-ethoxy-4-arylpyridine derivatives, obtaining a crystal suitable for diffraction might involve screening various solvents, solvent combinations (e.g., slow evaporation from ethyl acetate/hexanes), and temperatures. The resulting structure not only confirms the covalent connectivity but also provides invaluable information about the molecule's conformation and intermolecular packing in the solid state, which can be relevant for understanding physical properties and for computational modeling.
| Technique | Sample Requirement | Success Rate | Analysis Time | Key Advantage/Disadvantage |
| NMR Spectroscopy | 5-10 mg, soluble | Very High (>95%) | Hours | Adv: Provides full connectivity map in solution. Disadv: Can be ambiguous for complex isomers or stereocenters. |
| HRMS | < 1 mg, soluble | Very High (>98%) | Minutes | Adv: Confirms elemental composition. Disadv: Provides no connectivity information. |
| SCXRD | High-quality single crystal (~0.1 mm) | Variable (often low) | Days to Weeks | Adv: Provides unambiguous 3D structure. Disadv: Entirely dependent on successful crystallization. |
Case Study: Validation of a Hypothetical Suzuki Coupling Product
Let's apply this integrated workflow to a hypothetical product: 2-Ethoxy-4-phenylpyridine , synthesized via a Suzuki coupling of this compound and phenylboronic acid.
Reaction: this compound + Phenylboronic Acid --[Pd(PPh₃)₄, K₂CO₃]--> 2-Ethoxy-4-phenylpyridine
Expected Product: C₁₃H₁₃NO, Exact Mass: 199.0997
-
Post-Purification & Purity Check: After flash chromatography, a single major peak is observed by UPLC-UV. LC-MS analysis shows a dominant peak with an m/z of 200.1070 in positive ion mode.
-
HRMS Analysis: The sample is submitted for HRMS. The instrument reports a measured mass of 200.1071 for the [M+H]⁺ ion. The software calculates the best-fit elemental composition as C₁₃H₁₄NO⁺, corresponding to a neutral formula of C₁₃H₁₃NO. The mass error is +0.5 ppm. This result strongly supports the successful displacement of iodine with the phenyl group.
-
NMR Analysis: The sample is analyzed by a full suite of NMR experiments in CDCl₃.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (d, J = 5.2 Hz, 1H, H6)
-
δ 7.55 (d, J = 7.6 Hz, 2H, Phenyl H-ortho)
-
δ 7.45 (t, J = 7.6 Hz, 2H, Phenyl H-meta)
-
δ 7.38 (t, J = 7.4 Hz, 1H, Phenyl H-para)
-
δ 7.05 (s, 1H, H3)
-
δ 6.90 (dd, J = 5.2, 1.6 Hz, 1H, H5)
-
δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 164.5 (C2), 151.0 (C4), 149.5 (C6), 138.0 (Phenyl C-ipso), 129.0 (Phenyl CH), 128.8 (Phenyl CH), 127.0 (Phenyl CH), 118.0 (C5), 108.5 (C3), 61.5 (-OCH₂), 14.8 (-CH₃).
-
-
Key 2D NMR Correlations:
-
COSY: A clear correlation between the doublet at 8.25 ppm (H6) and the doublet of doublets at 6.90 ppm (H5) confirms their adjacency on the pyridine ring.
-
HMBC: A crucial correlation is observed from the phenyl ortho-protons (δ 7.55) to the pyridine carbon at δ 151.0 ppm (C4), definitively proving the C-C bond was formed at the 4-position.
-
-
-
Final Confirmation (SCXRD): For a lead candidate in a drug development program, single crystals are grown by slow evaporation from an ethyl acetate/hexane solution. The resulting X-ray structure confirms the connectivity established by NMR and reveals a dihedral angle of 35° between the pyridine and phenyl rings.
Caption: Convergence of evidence for the structural validation of 2-Ethoxy-4-phenylpyridine.
Conclusion
The structural validation of a novel molecule like a this compound coupling product is a systematic process of evidence accumulation. High-Resolution Mass Spectrometry provides the foundational confirmation of elemental composition. This is followed by the indispensable work of 1D and 2D NMR spectroscopy, which pieces together the atomic connectivity to build a robust structural hypothesis. Finally, where ambiguity remains or absolute certainty is paramount, Single-Crystal X-ray Crystallography serves as the ultimate arbiter. By judiciously applying these techniques in a logical, integrated workflow, researchers can have the utmost confidence that the molecules they advance into development pipelines are precisely the molecules they intended to create, ensuring the integrity and success of their scientific endeavors.
References
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
-
Standard Operating Procedure for High-Resolution Mass Spectrometry. CPTAC, National Cancer Institute. [Link]
-
Standard Operating Procedure (SOP) for Mass Spectrometry. University of California, Irvine - Environmental Health & Safety. [Link]
-
4-Ethoxypyridin-2-amine. Acta Crystallographica Section E, Structure Reports Online. [Link]
-
Standard Operating Procedure: Liquid Chromatography with Orbitrap Mass Spectroscopy. University of Tulsa. [Link]
-
University of Waterloo Mass Spectrometry Facility (UWMSF) Thermo LTQ Standard Operating Procedure (SOP). University of Waterloo. [Link]
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University of Waterloo Mass Spectrometry Facility (UWMSF) Thermo Q-Exactive Standard Operating Procedure (SOP). University of Waterloo. [Link]
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E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy SOP. The Hong Kong University of Science and Technology. [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
-
Supporting Information for Aerobic C-N Bond Activation. Royal Society of Chemistry. [Link]
-
Seton Hall University 200 MHz NMR SOP manual. Seton Hall University. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions. Royal Society of Chemistry. [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
SOP for Preparation of NMR Sample. Imperial College London. [Link]
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Fragmentation Patterns in Mass Spectrometry. IB DP Chemistry HL Notes, TutorChase. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E, Crystallographic Communications. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports. [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
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A Comparative Guide to the Reactivity of 2-Ethoxy-4-iodopyridine and 2-Chloro-4-iodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, functionalized pyridine scaffolds are of paramount importance. The ability to selectively introduce molecular complexity at various positions on the pyridine ring via cross-coupling reactions is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 2-ethoxy-4-iodopyridine and 2-chloro-4-iodopyridine. While extensive experimental data is available for the chloro-substituted analogue, this guide will also extrapolate the expected reactivity of the ethoxy-substituted counterpart based on fundamental electronic and steric principles, offering a predictive framework for researchers.
The Decisive Influence of the 2-Substituent: An Electronic and Steric Analysis
The primary determinant of reactivity in both this compound and 2-chloro-4-iodopyridine in palladium-catalyzed cross-coupling reactions is the carbon-iodine bond at the 4-position. The C-I bond is significantly weaker than C-Cl and C-O bonds, making it the primary site for oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] However, the nature of the substituent at the 2-position—ethoxy versus chloro—imparts subtle yet crucial differences in the electronic and steric environment of the pyridine ring, thereby influencing the overall reaction kinetics and efficiency.
Electronic Effects
The electronic nature of the substituent at the 2-position directly modulates the electron density of the pyridine ring, which in turn affects the rate of oxidative addition.
-
2-Chloro-4-iodopyridine: The chloro group is a classic example of a substituent with competing electronic effects. It is inductively electron-withdrawing due to the high electronegativity of chlorine, which decreases the electron density of the pyridine ring. Conversely, it exhibits a positive resonance effect (+R) by donating a lone pair of electrons to the aromatic system. In many contexts, the inductive effect of halogens tends to dominate, rendering the pyridine ring more electron-deficient.[2] An electron-deficient ring generally accelerates the oxidative addition of the palladium(0) catalyst.
-
This compound: The ethoxy group, on the other hand, is a strong electron-donating group (EDG) through resonance, where the oxygen lone pairs delocalize into the pyridine ring. It also has a weaker, inductively withdrawing effect. The strong resonance donation significantly increases the electron density of the pyridine ring. An electron-rich aromatic system can slow down the oxidative addition step of the palladium catalyst.
Visualizing the Electronic Influence
The following diagram illustrates the differing electronic effects of the chloro and ethoxy substituents on the pyridine ring, which is a key factor in their cross-coupling reactivity.
Caption: A diagram illustrating the opposing electronic effects of chloro and ethoxy groups.
Steric Effects
The steric hindrance around the reaction center can also play a significant role in the efficiency of cross-coupling reactions. The ethoxy group is sterically more demanding than the chloro group. This increased bulkiness can hinder the approach of the palladium catalyst to the C-I bond at the 4-position, potentially slowing down the reaction rate.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the electronic and steric considerations discussed above, we can predict the relative reactivity of this compound and 2-chloro-4-iodopyridine in common palladium-catalyzed cross-coupling reactions.
| Reaction Type | 2-Chloro-4-iodopyridine (Expected Reactivity) | This compound (Predicted Reactivity) | Rationale for Predicted Difference |
| Suzuki-Miyaura Coupling | High reactivity, generally good to excellent yields. | Moderate to good reactivity, may require more forcing conditions. | The electron-donating ethoxy group may slow down oxidative addition. Steric hindrance could also play a role. |
| Buchwald-Hartwig Amination | Good reactivity with a variety of amines. | Moderate reactivity, may require more active catalyst systems. | Similar to Suzuki, the electron-rich nature of the pyridine ring could disfavor oxidative addition. |
| Sonogashira Coupling | High reactivity with terminal alkynes. | Good reactivity, potentially requiring higher temperatures or catalyst loadings. | The general robustness of the Sonogashira reaction may overcome the deactivating effect of the ethoxy group to some extent. |
| Heck Coupling | Good reactivity with activated alkenes. | Moderate reactivity, may be more sensitive to alkene electronics. | The electron-donating ethoxy group could make the pyridine ring less electrophilic, potentially affecting the migratory insertion step. |
Experimental Protocols
The following are generalized protocols for the cross-coupling of 2-chloro-4-iodopyridine, which can be adapted for this compound with appropriate optimization of catalyst, ligand, base, solvent, and temperature.
Suzuki-Miyaura Coupling of 2-Chloro-4-iodopyridine
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Silica gel for chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial, add 2-chloro-4-iodopyridine, the arylboronic acid, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of 2-Chloro-4-iodopyridine
This protocol outlines a general procedure for the C-N bond formation between an aryl halide and an amine.[3][4]
Materials:
-
2-Chloro-4-iodopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the 2-chloro-4-iodopyridine and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.
-
Concentrate the solvent and purify the product by column chromatography.
Conclusion
In the strategic design of synthetic routes for novel therapeutics, the choice of building blocks is critical. This guide has provided a comparative analysis of this compound and 2-chloro-4-iodopyridine, highlighting the key electronic and steric factors that govern their reactivity in palladium-catalyzed cross-coupling reactions. While 2-chloro-4-iodopyridine is expected to be the more reactive substrate due to the electron-withdrawing nature of the chloro group, this compound remains a valuable building block, with its reactivity profile predictable from fundamental chemical principles. The provided experimental protocols for the chloro-analogue serve as a robust starting point for the development of efficient cross-coupling methodologies for both substrates, empowering researchers to make informed decisions in their synthetic endeavors.
References
- Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry.
- Buchwald–Hartwig amin
- Heck reaction. Wikipedia.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Journal of Organic Chemistry.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. SynArchive.
- Buchwald-Hartwig amin
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
- Buchwald-Hartwig Amin
- A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Organoboron coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Iodopyridine: Common isomorphs, synthesis, side effects and applic
- C–N Bond Making Reactions at a Pyridine Ring.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- A review on copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
- B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
- Functionalized electron-rich pyridines as initiators for the epoxy homopolymeriz
- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
- Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric C
Sources
A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 2-Ethoxy-4-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This guide provides an in-depth comparison of various palladium catalyst systems for the Sonogashira coupling of 2-Ethoxy-4-iodopyridine, an electron-rich and pharmaceutically relevant building block. We will delve into the mechanistic nuances of catalyst selection, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.
The Significance of the Sonogashira Coupling on Substituted Pyridines
The pyridine moiety is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance. The Sonogashira coupling, in particular, offers a direct route to alkynylpyridines, which are not only valuable final products but also versatile intermediates for further transformations, such as the synthesis of substituted indoles and other complex heterocyclic systems.
The substrate at the heart of this guide, this compound, presents a unique set of challenges and considerations for catalyst selection. The electron-donating ethoxy group at the 2-position increases the electron density of the pyridine ring, which can influence the rate-determining steps of the catalytic cycle. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. The choice of an appropriate palladium catalyst and ligand system is therefore critical to overcome these challenges and achieve high-yielding, efficient, and selective coupling.
Comparing Palladium Catalyst Systems: A Data-Driven Approach
For the purpose of this guide, we will consider the model reaction of this compound with phenylacetylene.
Table 1: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| System 1: Classical PdCl₂(PPh₃)₂ | 2 | CuI (4 mol%) | Et₃N | THF | 60 | 4 | ~90 |
| System 2: Buchwald Ligand Pd(OAc)₂ / SPhos | 1 (Pd) / 2 (ligand) | None | K₃PO₄ | Toluene | 80 | 2 | >95 |
| System 3: Copper-Free Pd(PPh₃)₄ | 3 | None | Piperidine | DMF | 90 | 6 | ~88 |
Note: The yields presented are representative estimates based on data from analogous reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
In-Depth Analysis of the Catalyst Systems
System 1: The Classical Workhorse - PdCl₂(PPh₃)₂ with Copper(I) Co-catalyst
The combination of a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with a copper(I) salt, typically copper(I) iodide (CuI), is the traditional and still widely used method for Sonogashira coupling.
Mechanistic Rationale: The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The Pd(II) precatalyst is first reduced in situ to the active Pd(0) species. This Pd(0) complex undergoes oxidative addition to the C-I bond of this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex. The final step is reductive elimination from the resulting Pd(II) intermediate to yield the alkynylpyridine product and regenerate the Pd(0) catalyst.[1]
Expertise & Experience: This system is reliable and cost-effective. The triphenylphosphine (PPh₃) ligands are relatively air-stable and easy to handle. However, a significant drawback of this system is the potential for the copper co-catalyst to promote the homocoupling of the terminal alkyne (Glaser coupling), leading to the formation of 1,4-diphenylbuta-1,3-diyne as a significant byproduct. This necessitates strictly anaerobic conditions and can complicate product purification.
System 2: The Modern Powerhouse - Pd(OAc)₂ with a Bulky Biarylphosphine (Buchwald) Ligand
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity in a wide range of transformations, including Sonogashira couplings.
Mechanistic Rationale: The enhanced performance of these catalyst systems stems from the unique properties of the bulky phosphine ligands. The steric bulk of the ligand promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards oxidative addition.[1] The electron-rich nature of the phosphine increases the rate of oxidative addition to the aryl halide.[1] Furthermore, the bulky ligand environment facilitates the reductive elimination step, leading to faster catalyst turnover. These systems are often effective without a copper co-catalyst, thereby circumventing the issue of alkyne homocoupling.
Expertise & Experience: While the ligands themselves can be more expensive than simple phosphines like PPh₃, their high activity often allows for lower catalyst loadings, which can offset the cost. The improved reaction rates and cleaner reaction profiles (due to the absence of Glaser coupling) often lead to higher isolated yields and simpler purification. The use of a weaker inorganic base like potassium phosphate (K₃PO₄) is also common with these systems.
System 3: The Clean Alternative - Copper-Free Sonogashira Coupling
The drive towards more sustainable and efficient synthetic methods has led to the development of numerous copper-free Sonogashira protocols. These methods are particularly advantageous when dealing with sensitive substrates or when copper contamination of the final product is a concern, which is often the case in pharmaceutical synthesis.
Mechanistic Rationale: In the absence of a copper co-catalyst, the deprotonation of the terminal alkyne is believed to occur directly at the palladium center or is facilitated by the base. The reaction proceeds through a palladium cycle that involves oxidative addition, coordination of the alkyne, deprotonation, and reductive elimination.[1] The choice of base and solvent is crucial in these systems to ensure efficient deprotonation of the alkyne and to stabilize the catalytic species.
Expertise & Experience: While many copper-free systems utilize specialized and often expensive ligands, some protocols employ readily available catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with an appropriate base and solvent system. The use of an amine base like piperidine in a polar aprotic solvent such as DMF can facilitate the reaction. Although often requiring higher temperatures and longer reaction times compared to the more modern catalyst systems, the copper-free approach offers the significant advantage of a cleaner reaction profile and avoids the challenges associated with alkyne homocoupling.
Experimental Protocols
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add this compound and anhydrous THF via syringe.
-
Add triethylamine and phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and anhydrous toluene via syringe.
-
Add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Free Sonogashira Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
Piperidine (2.0 mmol, 170 mg, 198 µL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and anhydrous DMF via syringe.
-
Add piperidine and phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Pathways
To better understand the mechanistic differences between the compared systems, the following diagrams illustrate the key catalytic cycles.
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Conclusion and Recommendations
The choice of palladium catalyst for the Sonogashira coupling of this compound is a critical decision that impacts reaction efficiency, yield, and purity of the final product.
-
For routine, small-scale syntheses where cost is a primary concern, the classical PdCl₂(PPh₃)₂/CuI system remains a viable and effective option, provided that care is taken to minimize alkyne homocoupling through strictly anaerobic conditions.
-
For syntheses where high yield, rapid reaction times, and a clean reaction profile are paramount, the use of a modern Buchwald ligand system, such as Pd(OAc)₂/SPhos , is highly recommended. The higher initial cost of the ligand is often justified by the superior performance and simplified workup.
-
When copper contamination is unacceptable, or if alkyne homocoupling proves to be a persistent issue, a copper-free protocol is the method of choice. While potentially requiring more optimization, systems like Pd(PPh₃)₄ with a suitable base offer a clean and effective alternative.
Ultimately, the optimal catalyst system will depend on the specific requirements of the synthesis, including scale, purity requirements, cost considerations, and the available laboratory resources. This guide provides a solid foundation of data and protocols to enable researchers to make an informed decision and to successfully implement the Sonogashira coupling of this compound in their synthetic campaigns.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Liang, Y., Xie, Y.-X. & Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.71 , 379–381 (2006). [Link]
-
Gelman, D. & Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Bulky Electron-Rich Phosphine Ligand. Angew. Chem. Int. Ed.42 , 5993–5996 (2003). [Link]
-
Navarro, O., Kaur, H., Mahjoor, P. & Nolan, S. P. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. J. Org. Chem.69 , 3173–3180 (2004). [Link]
Sources
A Comparative Guide to the Kinetic Nuances of Buchwald-Hartwig Amination: The Case of 2-Ethoxy-4-iodopyridine
Introduction: The Strategic Importance of Pyridylamines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The ability to forge carbon-nitrogen (C-N) bonds to this heterocycle with precision and efficiency is therefore of paramount importance. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for this transformation, enabling the coupling of amines with aryl and heteroaryl halides.[1][2] This guide delves into the kinetic intricacies of this reaction, focusing on a challenging yet representative substrate: 2-ethoxy-4-iodopyridine.
This substrate presents a unique combination of electronic and steric features. As an iodo-pyridine, it is primed for rapid oxidative addition. However, the electron-donating nature of the ethoxy group and the pyridine nitrogen can modulate the reactivity of the palladium catalyst in non-obvious ways, while the potential for iodide-based catalyst inhibition adds another layer of complexity.[3] Understanding the reaction kinetics is not merely an academic exercise; it is the key to rational catalyst selection, process optimization, and ultimately, the successful and scalable synthesis of high-value compounds.
This guide will compare and contrast different catalytic systems, explain the mechanistic rationale behind experimental choices, and provide actionable protocols for researchers to conduct their own kinetic investigations.
The Catalytic Cycle: A Kinetic Perspective
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3] However, the relative rates of each step—and thus, the rate-determining step (RDS)—are highly dependent on the specific combination of substrate, ligand, base, and solvent. For an electron-rich heteroaryl iodide like this compound, the kinetic landscape can be significantly different from that of a simple aryl bromide.
Caption: General catalytic cycle for the Buchwald-Hartwig amination and a key potential off-cycle pathway.
For aryl iodides, the oxidative addition step is typically very fast. However, the iodide anion (I⁻) generated during the reaction can coordinate strongly to palladium intermediates, forming stable, off-cycle complexes that inhibit catalysis.[3] Therefore, a successful catalyst system for this compound must not only be active but also resistant to iodide poisoning.
Comparative Analysis of Catalytic Systems
The choice of ligand and base is the most critical factor in tuning the kinetics and overall performance of the reaction. We will compare several state-of-the-art options.
Pillar 1: The Ligand
Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle, particularly the reductive elimination.[1] They favor the formation of monoligated palladium species, which are highly reactive.[1] However, subtle differences in ligand structure can lead to profound changes in the reaction's kinetic profile.
| Ligand | Structure | Key Mechanistic Attributes | Performance with this compound (Predicted) |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Moderately bulky. DFT studies suggest that for many substrates, reductive elimination is the rate-limiting step with Pd-RuPhos systems.[4][5] | Good to Excellent. Its ability to accelerate reductive elimination is highly beneficial. May be less sensitive to steric hindrance from the 2-ethoxy group. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl | Extremely bulky. Often makes oxidative addition the rate-limiting step due to its steric profile.[4][5] | Potentially Slower. While highly active, the fast intrinsic rate of oxidative addition for an aryl iodide may not leverage BrettPhos's key strength. Its bulk could also create unfavorable steric interactions. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active and versatile ligand. Provides a good balance of steric bulk and electron-donating properties. | Excellent. Often a reliable starting point for heteroaryl couplings due to its general high performance and stability.[6] |
| Josiphos (Ferrocene-based) | (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Bidentate ligand from the Hartwig group. Bidentate ligands can prevent the formation of inactive palladium dimers, potentially speeding up the reaction.[1] | Variable. The specific Josiphos variant would be critical. Performance can be highly substrate-dependent. May offer a different reactivity profile if monodentate ligands fail. |
Pillar 2: The Base
The base facilitates the deprotonation of the amine or the palladium-amine complex, a crucial step preceding reductive elimination.[7] Its strength, solubility, and steric profile all impact the reaction kinetics.
| Base | pKaH (Conjugate Acid) | Type | Kinetic Implications & Suitability |
| NaOtBu | ~19 | Strong, Soluble Alkoxide | The historical standard. Its high basicity ensures rapid deprotonation. However, it is poorly tolerated by base-sensitive functional groups.[3] For a robust substrate like this compound, it is a strong candidate for achieving high reaction rates. |
| LiHMDS | ~26 | Strong, Soluble Amide | Even stronger than NaOtBu. Can be effective when other bases fail and provides good proton tolerance.[8] Its non-nucleophilic nature is a key advantage. |
| K₃PO₄ | ~12.3 | Weaker, Inorganic | Often used for substrates with sensitive functional groups.[3] The reaction is heterogeneous, and its rate can be influenced by particle size and agitation speed.[3] For this compound, it would likely result in a slower but potentially cleaner reaction. |
| Cs₂CO₃ | ~10.3 | Weaker, Inorganic | Similar to K₃PO₄ but often has better solubility in common organic solvents, which can lead to more reproducible kinetics.[3] A good choice for initial screening when base sensitivity is a concern. |
Experimental Design for Kinetic Studies
A robust kinetic analysis begins with a well-designed screening experiment to identify the most promising catalyst system, followed by more detailed studies to elucidate the reaction mechanism.
Protocol 1: High-Throughput Experimentation (HTE) for Catalyst Screening
This protocol uses a 96-well plate format to rapidly screen multiple ligands and bases. All manipulations of air-sensitive reagents should be performed in an inert atmosphere glovebox.
Objective: To identify the most active and selective ligand/base combination for the amination of this compound with a model amine (e.g., morpholine).
Workflow Diagram:
Caption: Workflow for High-Throughput Experimentation (HTE) screening.
Detailed Steps:
-
Stock Solution Preparation:
-
Substrate Stock: Prepare a 0.2 M solution of this compound and a 0.1 M solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in anhydrous 1,4-dioxane.
-
Amine Stock: Prepare a 0.3 M solution of morpholine in anhydrous 1,4-dioxane.
-
Catalyst Stocks: Prepare separate 0.01 M solutions of various Pd precatalyst/ligand combinations (e.g., G3 Palladacycles with a 1:1 Pd:Ligand ratio) in anhydrous 1,4-dioxane.
-
-
Reaction Arraying:
-
In a 96-well plate, add the desired solid base to each well (e.g., NaOtBu, K₃PO₄).
-
Dispense the catalyst stock solutions into the appropriate wells.
-
Add the amine stock solution to all wells.
-
Initiate the reactions by adding the substrate stock solution to all wells. The final concentration might be: 0.1 M aryl iodide, 1.5 eq amine, 2.0 eq base, 1 mol % Pd.
-
-
Execution and Analysis:
-
Seal the plate securely with a pierceable cap mat.
-
Place the plate on a heated stirring block (e.g., 100 °C).
-
At predetermined time points (e.g., 1, 4, 12 hours), take an aliquot from each well, quench with an acidic solution, dilute, and analyze by UPLC to determine the conversion and yield relative to the internal standard.[9]
-
Protocol 2: Reaction Progress Kinetic Analysis (RPKA)
Once the optimal ligand/base pair is identified (e.g., RuPhos/NaOtBu), RPKA can be used to determine the order of the reaction with respect to each component.[10]
Objective: To determine the kinetic order in [Aryl Iodide], [Amine], [Catalyst], and [Base].
Methodology:
-
Baseline Experiment: Run the reaction under the optimized conditions identified in the HTE screen, taking samples frequently (e.g., every 5-10 minutes) to generate a detailed concentration vs. time profile.
-
Varying Concentration Experiments:
-
Order in [ArI]: Repeat the baseline experiment, but double the initial concentration of this compound.
-
Order in [Amine]: Repeat the baseline experiment, but double the initial concentration of the amine.
-
Order in [Catalyst]: Repeat the baseline experiment, but double the catalyst loading.
-
-
Data Analysis:
-
Plot ln[ArI] vs. time for all experiments. A linear plot indicates a first-order dependence on the aryl iodide.
-
Use graphical methods or software to determine the initial rates for each experiment. Comparing how the initial rate changes with the concentration of each component allows for the determination of the reaction order for that component. For example, if doubling the catalyst concentration doubles the initial rate, the reaction is first-order in the catalyst.
-
A positive, non-integer order in the aryl halide would suggest that oxidative addition is at least partially rate-determining.[10] A zero-order dependence on the amine would imply that amine coordination and deprotonation are fast relative to the RDS.
Conclusion: From Kinetics to Rational Design
The kinetic study of the Buchwald-Hartwig amination of this compound reveals a complex interplay between ligand sterics, base strength, and potential product inhibition. For this electron-rich heteroaryl iodide, a catalytic system featuring a moderately bulky, electron-rich ligand like RuPhos paired with a strong base like NaOtBu is predicted to be highly effective. This combination is designed to accelerate the potentially rate-limiting reductive elimination step while being robust enough to overcome the challenges of the substrate.
By employing the systematic, data-driven approaches of High-Throughput Experimentation and Reaction Progress Kinetic Analysis, researchers can move beyond trial-and-error and make informed, rational decisions in catalyst selection and process optimization. This not only accelerates the discovery of novel pyridylamine derivatives but also builds a deeper, mechanistic understanding that can be applied to future synthetic challenges in drug development and materials science.
References
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]
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The Hartwig Group. Publications. University of California, Berkeley. [Link]
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Rosner, T., et al. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. [Link]
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Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Modern Amination Methods. ResearchGate. [Link]
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Wang, R., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
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Wang, R., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Center for Biotechnology Information. [Link]
-
Broman, K., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Wojnicki, M., et al. (2016). Kinetic studies of nucleation and growth of palladium nanoparticles. PubMed. [Link]
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Amatore, C., et al. (1999). Mechanistic and kinetic studies of palladium catalytic systems. SciSpace. [Link]
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Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link]
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Cini, E., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Ortu, F., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. ResearchGate. [Link]
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Viciu, M. S., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]
-
Nykaza, T. V., et al. (2018). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Bhat, B. A. (2020). Palladium used As A Catalyst: A Review. ResearchGate. [Link]
-
Nettekoven, U., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate. [Link]
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Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Török, B., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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MacKenzie, L. E., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of 4-Substituted 2-Ethoxypyridine Synthesis
The successful synthesis of novel chemical entities is the cornerstone of modern drug discovery and materials science. Among the vast landscape of heterocyclic compounds, 4-substituted 2-ethoxypyridines represent a privileged scaffold, appearing in a multitude of biologically active molecules. Their synthesis, often achieved through sophisticated cross-coupling methodologies, demands rigorous and unambiguous structural confirmation. This guide provides an in-depth comparison of spectroscopic techniques essential for validating the synthesis of these valuable compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Creating the C4-Substituent Bond
Before delving into spectroscopic analysis, it is crucial to understand the synthetic context. The formation of the C4-C or C4-N bond on a 2-ethoxypyridine core is typically accomplished via palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3]
-
Suzuki-Miyaura Coupling : This reaction couples a 4-halo-2-ethoxypyridine (typically a bromide or chloride) with an aryl or vinyl boronic acid or ester.[2][4][5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side products.[2]
-
Buchwald-Hartwig Amination : This method facilitates the coupling of a 4-halo-2-ethoxypyridine with a primary or secondary amine.[1][6][7] The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include a wide variety of amine coupling partners.[6][8]
The primary analytical challenge is to unequivocally demonstrate that the desired substitution has occurred at the C4 position and that the starting halide has been consumed. This is where a multi-faceted spectroscopic approach becomes indispensable.
The Spectroscopic Toolkit: A Triad of Confirmation
No single technique provides a complete picture. Instead, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms a robust, self-validating system for structural elucidation.
Caption: A decision tree for the spectroscopic confirmation process.
In-Depth Analysis III: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in the molecule. [9][10][11]While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary check.
-
C-O-C Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage of the ethoxy group will be present in the 1250-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: The pyridine ring will show several characteristic bands in the 1400-1600 cm⁻¹ region. [10]* Aromatic C-H Stretch: These bands appear above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: The ethoxy group's C-H stretches will be observed just below 3000 cm⁻¹ .
The primary utility of IR is to confirm the persistence of the core 2-ethoxypyridine structure throughout the reaction.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | > 3000 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | < 3000 | Confirms the presence of the ethoxy group. |
| Aromatic C=C / C=N Stretch | 1400 - 1600 | Fingerprint region for the pyridine core. |
| Aryl-Alkyl C-O-C Stretch | 1250 - 1300 | Key evidence for the ethoxy group linkage. |
Standard Operating Protocols
Trustworthy data is built on meticulous experimental practice. The following are generalized protocols for sample preparation and analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible and fully dissolves the sample.
-
Mixing: Gently vortex or invert the tube until the sample is completely dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) will be required.
-
(Optional but Recommended) Acquire 2D correlation spectra like COSY (¹H-¹H) and HSQC (¹H-¹³C) to definitively assign proton and carbon signals.
-
Protocol 2: HRMS Sample Preparation and Analysis (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the [M+H]⁺ ion.
-
Analysis: Acquire the spectrum in high-resolution mode. The mass analyzer (e.g., TOF, Orbitrap) should be properly calibrated to ensure high mass accuracy.
-
Data Processing: Compare the measured monoisotopic mass of the most intense peak in the isotopic cluster to the theoretical exact mass calculated for the expected chemical formula. The mass error should ideally be less than 5 ppm.
Protocol 3: IR Spectroscopy (ATR)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Analysis: Identify the key vibrational bands and compare them to the expected frequencies for the target molecule.
Conclusion
The synthesis of 4-substituted 2-ethoxypyridines is a vital task in medicinal and materials chemistry. Rigorous confirmation of the molecular structure is not merely a formality but a necessity for scientific integrity and the advancement of research. By employing a synergistic combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, researchers can build a self-validating case for the successful synthesis of their target compounds. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer an unambiguous and authoritative confirmation of chemical identity.
References
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
- Correlations of the infrared spectra of some pyridines. Semantic Scholar.
- Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
- Mass spectral fragmentations of alkylpyridine N‐oxides.
- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook.
- 2-Ethoxypyridine | C7H9NO | CID 84499. PubChem.
- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.
- Validating the Synthesis of 4-Aryl-2,6-bis(trifluoromethyl)
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
- Buchwald–Hartwig amin
- Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Pd(II)
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- 2-Ethylpyridine(100-71-0) 13C NMR spectrum. ChemicalBook.
- Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journals.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Polysubstituted Pyridines
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.
- Pyridine at BMRB. Biological Magnetic Resonance Bank.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.
- 2-Ethylpyridine(100-71-0) 1H NMR spectrum. ChemicalBook.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine. Benchchem.
- Supporting Inform
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Mass Spectrometry - Fragmentation P
- mass spectra - fragmentation p
- Fragment
- Novel pyridine-based Pd(II)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Synthesis of Novel N-(4-Ethoxyphenyl)
- 2-Methoxypyridine 98 1628-89-3. Sigma-Aldrich.
- 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook.
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A Researcher's Guide to Base Selection for Suzuki-Miyaura Cross-Coupling of 2-Ethoxy-4-iodopyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. The reaction's efficiency is critically dependent on several parameters, with the choice of base being a pivotal factor that can significantly influence reaction rates, yields, and even the product distribution. This guide provides an in-depth comparison of the efficacy of different bases in the Suzuki-Miyaura reaction of 2-Ethoxy-4-iodopyridine, a common building block in medicinal chemistry. By integrating experimental data with mechanistic insights, we aim to provide a rational framework for base selection in your synthetic endeavors.
The Mechanistic Role of the Base: More Than Just a Proton Scavenger
In the catalytic cycle of the Suzuki-Miyaura reaction, the base plays a multifaceted role that extends beyond simple deprotonation.[1][2] Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species.[1] This transformation is crucial for the transmetalation step, which is often the rate-determining step of the reaction. The formation of the boronate species enhances the electron density on the boron atom, facilitating the transfer of the organic moiety to the palladium center.
There are two predominant mechanistic proposals for the role of the base. The first involves the base reacting with the boronic acid to form a boronate complex, which then undergoes transmetalation with the palladium-halide complex. The second proposal suggests that the base reacts with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which then reacts with the neutral boronic acid. Computational and experimental studies suggest that the formation of the boronate complex is the more likely pathway in many cases.
The choice of base can also influence other aspects of the reaction. For instance, the counter-ion of the base can affect the solubility of the reaction components and the stability of the palladium catalyst. Furthermore, the basicity and steric properties of the base can impact the equilibrium between the different species in the catalytic cycle, thereby affecting the overall reaction efficiency.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by the base to form a boronate species, which is essential for the transmetalation step.
Comparative Efficacy of Bases in this compound Suzuki Reactions
| Base | Typical Conditions | Observed Yields | Key Considerations |
| Potassium Carbonate (K₂CO₃) | 2-3 equivalents, often in a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) | Generally high | A robust and cost-effective choice. The aqueous conditions often enhance the reaction rate. |
| Sodium Carbonate (Na₂CO₃) | 2-3 equivalents, aqueous or biphasic solvent systems. | High | Similar to K₂CO₃, it is a widely used and effective base. In some cases, it has been reported to be the most effective base in terms of yield.[3] |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents, often used in anhydrous organic solvents like Dioxane or Toluene. | High to very high | Generally more soluble in organic solvents than K₂CO₃ or Na₂CO₃, which can be advantageous. However, it is more expensive. |
| Potassium Phosphate (K₃PO₄) | 2-3 equivalents, can be used in both aqueous and anhydrous conditions. | High to very high | A strong base that is often effective when other bases fail, particularly with challenging substrates. |
| Potassium Fluoride (KF) | 2-3 equivalents, typically in anhydrous solvents. | Moderate to high | A milder base that can be useful when base-sensitive functional groups are present in the substrates. |
| Triethylamine (Et₃N) | 2-3 equivalents, typically in anhydrous organic solvents. | Variable | An organic base that can be effective in certain systems, but often less so than inorganic bases for Suzuki reactions of halopyridines. |
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, utilizing potassium carbonate as the base. This protocol can be adapted for screening other bases by simply substituting K₂CO₃ with the desired base.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Palladium(II) acetate and triphenylphosphine to the flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling of this compound, from reagent setup to product isolation.
Conclusion and Recommendations
The selection of an appropriate base is a critical parameter for the successful execution of the Suzuki-Miyaura cross-coupling reaction of this compound. Based on the available data for similar substrates, inorganic bases such as potassium carbonate, sodium carbonate, and potassium phosphate are generally the most effective choices, providing high yields under relatively mild conditions. For initial screening, potassium carbonate in an aqueous dioxane or toluene system is a highly recommended starting point due to its proven efficacy, low cost, and robustness.
For substrates with base-sensitive functional groups, a milder base like potassium fluoride may be advantageous. While organic bases like triethylamine can be employed, they often result in lower yields compared to their inorganic counterparts in the context of halopyridine Suzuki couplings.
Ultimately, the optimal base for a specific Suzuki-Miyaura reaction of this compound will depend on the nature of the coupling partner and the desired reaction conditions. A systematic screening of a few carefully selected bases, guided by the principles and data presented in this guide, will undoubtedly lead to the identification of the most efficient conditions for your specific synthetic target.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(49), 16186-16200. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Patil, N. T., Shinde, V. S., & Gajare, B. P. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Catalysis Science & Technology, 5(3), 1564-1571. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Ethoxy-4-iodopyridine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Ethoxy-4-iodopyridine (CAS No. 1363437-55-1). As a halogenated pyridine derivative used in complex organic synthesis, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance.
Hazard Profile and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, its hazard profile is extrapolated from structurally analogous compounds such as 4-iodopyridine, 2-fluoro-4-iodopyridine, and other substituted pyridines. The primary hazards stem from the pyridine ring and the iodine substituent, which contribute to its potential toxicity and environmental persistence.
Causality of Hazards: Halogenated organic compounds are often scrutinized for their environmental persistence and potential to form toxic byproducts upon incomplete combustion. The pyridine moiety itself is a known skin, eye, and respiratory irritant. The presence of iodine can lead to specific organ toxicity, particularly affecting the thyroid, with prolonged or repeated exposure.[1]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.[1] |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 1-3 | H400/H402: Very toxic or harmful to aquatic life.[1] |
Disclaimer: This profile is based on similar chemicals. Always consult the specific SDS provided by your supplier before handling this compound.
Personal Protective Equipment (PPE) for Disposal
A robust PPE protocol is the foundation of safe chemical handling. The selection of appropriate PPE is critical to prevent exposure during waste consolidation and disposal procedures.
Table 2: Required PPE for Handling this compound Waste
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer | Chemical safety goggles or face shield | Butyl rubber or other compatible gloves (double-gloving recommended) | Fully-buttoned lab coat | Work within a certified chemical fume hood |
| Waste Consolidation | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridge may be required |
Expert Insight: While nitrile gloves are common in laboratories, they offer limited protection against many halogenated solvents. For handling bulk waste or during extended procedures, butyl rubber or Viton® gloves are superior choices.[6] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound. Federal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate specific disposal pathways for such chemicals.[7]
Unused or Surplus Product (Pure Chemical)
-
Do Not Attempt In-Lab Neutralization: This compound should not be neutralized or treated in the laboratory. The risk of creating unknown, potentially more hazardous byproducts is significant.
-
Secure and Label: Ensure the original container is tightly sealed, in good condition, and clearly labeled with the full chemical name and associated hazard pictograms.
-
Segregate for Professional Disposal: This material must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.[3] The mandated disposal method for halogenated pyridines is chemical destruction, such as high-temperature incineration.[8]
Contaminated Liquid Waste (Solvents, Reaction Mixtures, Rinsates)
-
Segregate at the Source: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."
-
Avoid Mixing: Crucially, do not mix halogenated waste with non-halogenated waste. The reason for this strict segregation is both regulatory and financial. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of dioxins and other persistent organic pollutants.[9] Mixing waste streams contaminates the entire volume, drastically increasing disposal costs.
-
Container Management: Keep the waste container tightly sealed when not in use. Use a funnel only when actively adding waste and remove it immediately after, sealing the container. Store in a designated satellite accumulation area away from incompatible materials like strong acids or oxidizers.[6]
Contaminated Solid Waste (Gloves, Wipes, Silica Gel, Stir Bars)
-
Collect in Designated Container: Place all contaminated solid materials into a heavy-duty, sealable plastic bag or a labeled, lined container designated for "Halogenated Solid Waste."
-
Minimize Contamination: Do not dispose of non-contaminated items in this waste stream.
-
Seal and Store: Once full, securely seal the bag or container and arrange for pickup through your EHS office.
Empty Chemical Containers
Empty containers that held this compound are still considered hazardous waste until properly decontaminated.
-
Triple Rinse Protocol: This is a mandatory procedure for containers of many hazardous chemicals.[10][11]
-
Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinses. Each rinse must be collected and added to your "Halogenated Organic Waste" container.[11] This step is critical to ensure that residual chemical does not enter the regular waste stream.
-
-
Deface the Label: After triple-rinsing, completely obliterate or remove the original label on the container to prevent it from being mistaken for a full product container.[11]
-
Final Disposal: The rinsed and defaced container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision tree for waste segregation.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (See Table 2), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as Halogenated Solid Waste.[6]
-
Clean the spill area with soap and water.
-
-
Large Spill (outside of a fume hood or unmanageable):
-
Evacuate the laboratory immediately.
-
Alert others to stay clear of the area and close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the name of the chemical and a copy of the SDS if available.
-
By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Material Safety Data Sheet - 2-Ethoxy Pyridine. Source: M&U International. [Link]
-
Pyridine for Synthesis - Safety Data Sheet. Source: Loba Chemie. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chemical Waste Disposal Guidelines. Source: Emory University. [Link]
-
Hazardous Waste Disposal Guide. Source: Northwestern University. [Link]
-
Laboratory Chemical Waste Disposal Guidelines. Source: University of Otago. [Link]
-
Disposal of Iodine Notice. Source: Case Western Reserve University Environmental Health and Safety. [Link]
-
Pyridine Safe Handling Guide. Source: Washington State University Environmental Health & Safety. [Link]
-
Iodine - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. [Link]
-
Regulations and Advisories for Iodine. Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Listing of Specific PFAS as Hazardous Constituents. Source: Federal Register. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. mu-intel.com [mu-intel.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
